Propafenone Hydrochloride
Beschreibung
Historical Context and Evolution as an Antiarrhythmic Agent
Current Classification within Antiarrhythmic Drug Systems (Vaughan-Williams Class 1C)
Propafenone (B51707) hydrochloride is classified as a Class 1C antiarrhythmic agent under the Vaughan-Williams classification system. patsnap.comdrugbank.com This classification is based on its primary mechanism of action, which is the potent blockade of the fast sodium channels in cardiac myocytes. patsnap.comcvpharmacology.com This action leads to a significant decrease in the rate of rise of the action potential's phase 0, effectively slowing down conduction velocity in the atria, ventricles, and His-Purkinje system. patsnap.comnih.gov
Table 1: Electrophysiological Effects of Propafenone Hydrochloride
| Electrophysiological Parameter | Effect of this compound |
| Action Potential Phase 0 Upstroke Velocity (Vmax) | Markedly Decreased drugbank.comnih.gov |
| Conduction Velocity | Significantly Slowed patsnap.com |
| Effective Refractory Period (ERP) | Prolonged drugbank.com |
| Spontaneous Automaticity | Depressed drugbank.com |
| AH Interval | Prolonged koreamed.orgresearchgate.net |
| HV Interval | Prolonged koreamed.orgresearchgate.net |
| QTc Interval | Lengthened researchgate.net |
This table is based on data from multiple research sources.
Significance in Modern Cardiac Arrhythmia Management Paradigms
This compound remains a relevant and frequently utilized therapeutic option in the management of specific cardiac arrhythmias, particularly for patients without structural heart disease. nih.govnih.gov Current treatment guidelines often recommend propafenone for the management of atrial fibrillation, including for the acute conversion of recent-onset AF and for the prevention of recurrent episodes. europeanreview.orgmedscape.com
Its role is particularly prominent in the "pill-in-the-pocket" approach for terminating paroxysmal atrial fibrillation, where patients self-administer the drug at the onset of symptoms. nih.govoup.com Research continues to explore its efficacy and optimal use in various clinical scenarios, including its application in supraventricular tachycardias. nih.govacpjournals.orgjacc.org However, its use is contraindicated in patients with structural heart disease, such as a history of myocardial infarction, due to an increased risk of proarrhythmia. medscape.comnih.govahajournals.org
Table 2: Research Findings on Propafenone Efficacy
| Arrhythmia Type | Efficacy Finding | Source |
| Supraventricular Tachycardia (SVT) | Successfully terminated 83.8% of SVTs. nih.gov | Meta-analysis of published studies. nih.gov |
| Atrial Fibrillation (AF) | Achieved sinus rhythm in 76.1% of patients with paroxysmal AF within 24 hours. nih.gov | Meta-analysis of published studies. nih.gov |
| Atrial Fibrillation (AF) Recurrence | Effective in suppressing AF recurrences in 55.4% of patients at 6 months and 56.8% at 12 months. nih.gov | Meta-analysis of 25 studies. nih.gov |
| Reentrant Supraventricular Tachycardia | Terminated tachycardia in 15 of 20 patients receiving intravenous propafenone. acpjournals.org | Placebo-controlled, randomized, double-blind, crossover study. acpjournals.org |
This table synthesizes data from various clinical investigations.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| (R)-propafenone |
| (S)-propafenone |
| 5-hydroxypropafenone (B19502) |
| Amiodarone (B1667116) |
| Chinidin |
| Digoxin (B3395198) |
| Dofetilide |
| Flecainide (B1672765) |
| Lidocaine (B1675312) |
| Mexiletine |
| Moricizine |
| N-depropylpropafenone |
| Nimodipine |
| Nitrendipine |
| Procaine (B135) |
| Quinidine (B1679956) |
| Ranolazine |
| Sotalol |
Table 3: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C21H28ClNO3 nih.gov |
| Molecular Weight | 377.9 g/mol nih.govmidas-pharma.com |
| Melting Point | 165-167°C chemdad.com |
| Solubility | Slightly soluble in cold water, soluble in methanol (B129727) and hot water. chemicalbook.comchemdad.com |
| Appearance | White solid chemicalbook.comchemdad.com |
This data is compiled from chemical property databases.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIHRGFIPXWGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54063-53-5 (Parent) | |
| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101017233 | |
| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34183-22-7 | |
| Record name | Propafenone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34183-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPAFENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XCH0HOCD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Electrophysiological Foundations of Propafenone Hydrochloride
Primary Sodium Channel Blockade
The principal antiarrhythmic effect of propafenone (B51707) hydrochloride is derived from its potent inhibition of the fast inward sodium current in cardiac cells. drugbank.comnih.gov This action is characteristic of Class 1C antiarrhythmic drugs and significantly alters the electrophysiological properties of the heart. patsnap.com
Impact on Cardiac Action Potential Phase 0 Depolarization
Propafenone hydrochloride exerts a marked effect on the cardiac action potential, specifically by reducing the maximum rate of depolarization during Phase 0. drugbank.comdrugs.com This is a direct consequence of its blockade of fast sodium channels, which are responsible for the rapid influx of sodium ions that initiate the action potential in myocardial and Purkinje fibers. patsnap.comnih.gov The reduction in the upstroke velocity of the action potential is a hallmark of its electrophysiological signature. drugbank.comdrugs.com
Reduction of Fast Inward Sodium Current in Myocardial and Purkinje Fibers
The fundamental mechanism underlying the antiarrhythmic efficacy of this compound is its ability to diminish the fast inward current carried by sodium ions. nih.govdrugs.com This effect is more pronounced in Purkinje fibers compared to myocardial fibers. drugs.comnih.gov By inhibiting this current, propafenone decreases the excitability of cardiac cells. drugbank.com Electrophysiological studies have demonstrated that propafenone decreases the amplitude and maximum upstroke velocity (Vmax) of the action potential in both ventricular muscle and Purkinje fibers. nih.gov
Influence on Conduction Velocity Across Myocardium
A direct consequence of the reduction in the rate of Phase 0 depolarization is the slowing of conduction velocity across the myocardium. patsnap.comhres.ca This effect is dose-related and contributes to the termination of re-entrant arrhythmias by interrupting the pathological electrical circuits. hres.canih.gov The slowing of atrioventricular (AV) conduction can lead to a prolongation of the PR interval and an increase in the QRS duration on an electrocardiogram. nih.govnih.gov
| Electrophysiological Parameter | Effect of this compound |
| Upstroke Velocity (Phase 0) | Reduction drugbank.comdrugs.com |
| Fast Inward Sodium Current | Reduction nih.govdrugs.com |
| Conduction Velocity | Slowing patsnap.comhres.ca |
| PR Interval | Prolongation nih.gov |
| QRS Duration | Increase nih.gov |
Use-Dependence and Concentration-Dependence of Sodium Channel Blockade
The sodium channel blocking effect of this compound exhibits both use-dependence and concentration-dependence. Use-dependence, also known as state-dependence, means that the drug has a higher affinity for sodium channels that are frequently opening and closing, as is the case during tachyarrhythmias. proquest.comcvpharmacology.com This property makes it more effective at blocking channels in rapidly firing cardiac tissue. cvpharmacology.com The blockade is also concentration-dependent, with higher plasma concentrations of the drug resulting in a more pronounced reduction of the fast inward sodium current. nih.gov Studies have shown that at concentrations between 10(-7) and 10(-6) M, propafenone decreases the amplitude and Vmax of the action potential in both ventricular muscle and Purkinje fibers. nih.gov
Beta-Adrenergic Receptor Blocking Properties
In addition to its primary sodium channel blocking activity, this compound also possesses weak beta-adrenergic receptor blocking properties. patsnap.comglobalrx.com
Attenuation of Sympathetic Overactivity
The beta-blocking activity of this compound contributes to its antiarrhythmic effect by attenuating the pro-arrhythmic effects of sympathetic nervous system overactivity. patsnap.comdrugs.com This action is particularly beneficial in arrhythmias that are triggered or exacerbated by increased sympathetic tone. patsnap.com Clinical studies have indicated that propafenone has a beta-adrenergic blocking potency of approximately 1/40th to 1/50th that of propranolol (B1214883). drugs.comnih.gov This modest beta-blockade can lead to a decrease in heart rate and myocardial contractility. patsnap.comnih.gov Analysis of heart rate variability has shown that propafenone administration is associated with changes consistent with a beta-blocking effect, including a reduction in the low-frequency component that reflects sympathetic modulation of the heart period. nih.gov
| Feature | Description |
| Relative Potency | Approximately 1/40th to 1/50th the beta-blocking potency of propranolol drugs.comnih.gov |
| Mechanism | Competitive antagonism of beta-adrenergic receptors nih.gov |
| Clinical Effect | Attenuation of exercise- and isoproterenol-induced tachycardia nih.gov |
Potassium Channel Modulation
Propafenone has some influence on potassium channels, which can affect the repolarization phase (Phase 3) of the cardiac action potential. patsnap.comcvpharmacology.comcvpharmacology.com By blocking certain potassium channels, propafenone can delay repolarization, leading to a prolongation of the action potential duration. patsnap.comnih.gov This action increases the effective refractory period of cardiac cells, making them less excitable and contributing to the drug's antiarrhythmic effect. patsnap.com Electrophysiological studies have shown that propafenone depresses the transient outward current (Ito) and the delayed rectifier current (Ikr) in various cardiac myocytes. nih.gov
Propafenone and its active metabolite, 5-hydroxypropafenone (B19502), are known to block the human ether-a-go-go-related gene (HERG) potassium channels. oup.comnih.govfrontiersin.org These channels are critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization of the cardiac action potential. nih.gov The blockade of HERG channels by propafenone is voltage- and time-dependent, suggesting that the drug binds preferentially to the open and inactivated states of the channel. oup.com This inhibition of IKr contributes to the prolongation of the action potential duration. frontiersin.org Studies have shown that propafenone is efficiently trapped in the closed conformation of the HERG channel. nih.gov
In patch-clamp studies using CHO cells stably transfected with the gene encoding HERG channels, both propafenone and 5-hydroxypropafenone at a concentration of 2 μM significantly inhibited the HERG current. oup.com
Propafenone (2 μM): 78.7±2.3% inhibition of HERG current. oup.com
5-hydroxypropafenone (2 μM): 71.1±4.1% inhibition of HERG current. oup.com
Calcium Channel Inhibition (Weak/Non-contributory to Antiarrhythmic Effect)
Propafenone possesses very weak calcium antagonist properties, which are generally considered not to contribute significantly to its primary antiarrhythmic efficacy at therapeutic concentrations. nih.govdrugbank.com Studies on isolated organ preparations have found that propafenone is about 100 times less potent as a calcium channel blocker than verapamil. nih.gov While very high concentrations of propafenone in vitro can inhibit the slow inward current carried by calcium, this effect is not believed to be a major part of its clinical antiarrhythmic action. drugbank.com
However, some research has investigated its effects on L-type calcium currents (ICa,L), particularly in the atrioventricular (AVN) node where these currents are significant for the action potential upstroke. nih.gov In single rabbit AVN cells, propafenone was shown to reduce ICa,L in a dose-dependent manner with an IC50 of 1.7 μM. nih.gov This blockade exhibited tonic-, use-, and frequency-dependent characteristics. nih.gov While this action may mediate some of the drug's effects in the AVN, its primary Class 1C antiarrhythmic mechanism is attributed to sodium channel blockade. nih.gov
Local Anesthetic Activity
This compound, in addition to its well-documented antiarrhythmic properties, exhibits significant local anesthetic activity. This action is intrinsically linked to its primary mechanism of action as a Class 1C antiarrhythmic agent: the blockade of voltage-gated sodium channels. By inhibiting the fast inward sodium current in excitable membranes, this compound effectively suppresses the initiation and propagation of action potentials, a fundamental process in both nerve conduction and myocardial depolarization.
The local anesthetic effect of this compound is attributed to its ability to bind to specific receptors within the sodium channel pore. This binding reduces the influx of sodium ions, thereby increasing the threshold for excitation and slowing nerve impulse conduction. The interaction with sodium channels is complex and state-dependent, meaning the drug has a different affinity for channels in the resting, open, or inactivated states. This use-dependent blockade is a characteristic feature of many Class I antiarrhythmic drugs and local anesthetics, where the blocking effect is more pronounced at higher frequencies of nerve stimulation.
Research has indicated that the local anesthetic potency of propafenone is comparable to that of procaine (B135). nih.gov In preclinical studies, the local anesthetic properties of propafenone and its metabolites have been investigated. For instance, in a guinea pig model using the intracutaneous wheal method, the main metabolite of propafenone, 5-hydroxypropafenone, was found to have a more potent local anesthetic effect than the parent compound.
While the qualitative aspects of this compound's local anesthetic activity are established, detailed quantitative data from preclinical studies specifically focusing on peripheral nerve blockade are limited in the available scientific literature. Consequently, comprehensive data regarding the half-maximal inhibitory concentration (IC50) for sodium channel blockade in peripheral neurons, as well as the precise onset and duration of action in standard models of local anesthesia (e.g., sciatic nerve block), are not extensively documented. Comparative studies with other commonly used local anesthetics like lidocaine (B1675312) have predominantly focused on their cardiac antiarrhythmic effects rather than their local anesthetic efficacy.
Interactive Data Table: Research Findings on the Local Anesthetic Activity of this compound
The following table summarizes available research findings on the local anesthetic properties of this compound. Due to a lack of extensive specific data in the scientific literature on the local anesthetic effects on peripheral nerves, some data points are not available (N/A).
| Parameter | Finding | Species/Model |
| Mechanism of Action | Blockade of voltage-gated sodium channels | General |
| Comparative Potency | Approximately equal to procaine nih.gov | General |
| Metabolite Activity | 5-hydroxypropafenone has a greater local anesthetic effect than propafenone | Guinea Pig (intracutaneous wheal) |
| IC50 (Peripheral Nerve) | N/A | N/A |
| Onset of Action | N/A | N/A |
| Duration of Action | N/A | N/A |
Pharmacokinetics and Biotransformation Research of Propafenone Hydrochloride
Absorption and Bioavailability Variability
The systemic availability of propafenone (B51707) hydrochloride following oral administration is characterized by significant inter-individual variability. This is primarily dictated by its extensive presystemic clearance and the genetic determinants of its metabolic pathways.
Extensive First-Pass Hepatic Metabolism
Propafenone hydrochloride is almost completely absorbed after oral administration; however, it undergoes extensive and saturable first-pass hepatic metabolism. This presystemic biotransformation results in a dose-dependent absolute bioavailability that is relatively low, ranging from 3% to 40%. For instance, studies have demonstrated that a 150 mg tablet may have an absolute bioavailability of only 3.4%, whereas a 300 mg tablet can have a higher bioavailability of 10.6%. This significant first-pass effect is a key factor contributing to the wide range of plasma concentrations observed among patients. The metabolism is polymorphic and genetically determined, which adds another layer of variability to its pharmacokinetics.
Non-Linear Pharmacokinetic Disposition
This compound exhibits a non-linear pharmacokinetic profile, which is presumed to be a result of the saturation of its first-pass hepatic metabolism. As the dose increases, the liver's capacity to metabolize the drug becomes saturated, leading to a disproportionately larger increase in the amount of drug reaching systemic circulation. This non-linearity is evident in the relationship between dose and steady-state plasma concentration. For example, a threefold increase in the daily dose, from 300 mg to 900 mg per day, can result in a tenfold increase in the steady-state plasma concentration. This departure from dose linearity typically occurs when single doses exceed 150 mg.
| Dose Increase | Resulting Increase in Steady-State Plasma Concentration |
| 3-fold (300 mg/day to 900 mg/day) | 10-fold |
This table illustrates the non-linear relationship between the dose of this compound and the resulting plasma concentration due to the saturation of first-pass metabolism.
Influence of Genetic Polymorphism (CYP2D6 Activity) on Bioavailability
The bioavailability of this compound is significantly influenced by genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme. The population can be categorized into two main groups based on their ability to metabolize propafenone:
Extensive Metabolizers (EMs): Comprising over 90% of patients, these individuals rapidly metabolize the drug via the CYP2D6 pathway. In EMs, the elimination half-life is between 2 and 10 hours.
Poor Metabolizers (PMs) or Slow Metabolizers: This group, which includes about 6-10% of Caucasians, has a reduced capacity to metabolize the drug via CYP2D6. In these individuals, the metabolism of propafenone is slower, the 5-hydroxy metabolite is not formed or is formed minimally, and the estimated elimination half-life is much longer, ranging from 10 to 32 hours.
This genetic variation leads to significant differences in plasma concentrations. Peak propafenone concentrations in PMs can be significantly higher than those in EMs. One study found that the bioavailability of propafenone was approximately eightfold higher in PMs compared to EMs. In slow metabolizers, a more linear relationship is observed between the dose and plasma concentration, as the primary saturable metabolic pathway (CYP2D6) is deficient.
| Metabolizer Phenotype | Percentage of Population (Caucasian) | CYP2D6 Activity | Propafenone Bioavailability | Elimination Half-Life |
| Extensive Metabolizer (EM) | >90% | Normal/Rapid | Low (3-40%) | 2-10 hours |
| Poor Metabolizer (PM) | ~6-10% | Deficient/Slow | High (Significantly increased) | 10-32 hours |
This table summarizes the key pharmacokinetic differences of this compound based on CYP2D6 genetic polymorphism.
Bioavailability in Impaired Hepatic Function
As this compound is highly metabolized by the liver, its pharmacokinetics are significantly altered in patients with hepatic dysfunction. Severe liver dysfunction increases the bioavailability of propafenone substantially. In patients with impaired liver function, bioavailability can increase to approximately 70%, a stark contrast to the 3% to 40% observed in individuals with normal liver function. This is accompanied by a prolongation of the drug's half-life; in one study with eight patients with moderate to severe liver disease, the mean half-life was approximately 9 hours. The increased bioavailability in these patients can lead to excessive drug accumulation.
| Patient Group | Bioavailability |
| Normal Hepatic Function | 3% - 40% |
| Severe Hepatic Dysfunction | ~70% |
This table compares the bioavailability of this compound in individuals with normal versus severely impaired hepatic function.
Metabolic Pathways and Metabolite Characterization
The biotransformation of this compound is complex, involving several cytochrome P450 enzymes and resulting in the formation of active metabolites.
Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP1A2)
The metabolism of propafenone is primarily carried out by three key cytochrome P450 isoenzymes: CYP2D6, CYP3A4, and CYP1A2.
CYP2D6: This is the principal enzyme responsible for the 5-hydroxylation of propafenone, leading to the formation of its major active metabolite, 5-hydroxypropafenone (B19502). This pathway is genetically polymorphic, leading to the different metabolizer phenotypes (EMs and PMs) as discussed previously. The 5-hydroxypropafenone metabolite has equipotent sodium channel blocking capabilities to the parent compound.
CYP3A4 and CYP1A2: These enzymes are responsible for the N-dealkylation of propafenone to form another active metabolite, N-depropylpropafenone (also known as norpropafenone). This pathway is particularly important in individuals who are CYP2D6 poor metabolizers.
The interplay between these enzymes is crucial. Drugs that inhibit CYP2D6, CYP3A4, or CYP1A2 can lead to increased plasma levels of propafenone. The combination of CYP2D6 deficiency (as seen in PMs) and the inhibition of CYP3A4 is considered potentially hazardous, as it can significantly increase propafenone concentration.
| Enzyme | Metabolic Pathway | Resulting Metabolite |
| CYP2D6 | 5-hydroxylation | 5-hydroxypropafenone |
| CYP3A4 | N-dealkylation | N-depropylpropafenone (norpropafenone) |
| CYP1A2 | N-dealkylation | N-depropylpropafenone (norpropafenone) |
This table outlines the primary cytochrome P450 enzymes involved in the metabolism of this compound and their corresponding metabolites.
Formation and Activity of 5-Hydroxypropafenone (5-OHP)
5-Hydroxypropafenone (5-OHP) is a major and active metabolite of this compound. drugbank.comhres.ca It is formed in the liver through the action of the cytochrome P450 enzyme CYP2D6. drugs.com The metabolic pathway to 5-OHP is a primary route of biotransformation for propafenone. researchgate.net
The plasma concentrations of 5-OHP can vary among individuals. In a study with patients receiving different daily doses of propafenone, the ratio of 5-OHP to propafenone in plasma was found to decrease with increasing doses, from 33% at 337.5 mg/day to 18% at 900 mg/day. nih.gov Optimal therapeutic efficacy for propafenone has been observed at plasma concentrations of 0.20 to 0.60 µg/mL, with corresponding levels of 5-OHP contributing to the antiarrhythmic effect. nih.gov
Notably, tissue concentrations of 5-OHP can be significantly higher than those observed in plasma. Following chronic administration, 5-OHP accumulates in the heart, with cardiac concentrations reported to be 10- to 20-fold greater than plasma concentrations. oup.com This accumulation in the target tissue is a critical factor in its pharmacological activity.
| Parameter | Value | Reference |
|---|---|---|
| Ratio of 5-OHP to Propafenone in Plasma (at 337.5 mg/day propafenone) | 33% | nih.gov |
| Ratio of 5-OHP to Propafenone in Plasma (at 900 mg/day propafenone) | 18% | nih.gov |
| Cardiac Tissue to Plasma Concentration Ratio | 10- to 20-fold higher | oup.com |
Formation and Activity of N-Depropylpropafenone (NDPP)
N-depropylpropafenone (NDPP) is another active metabolite of propafenone. drugbank.comhres.ca It is formed through the metabolic pathways involving cytochrome P450 enzymes CYP3A4 and CYP1A2. drugs.compgkb.org
The plasma concentrations of NDPP also exhibit variability. In a study involving multiple dosage levels of propafenone, the ratio of NDPP to the parent drug in the plasma remained consistently around 10% across all tested doses. nih.gov In a case of severe propafenone poisoning, the initial plasma concentrations of NDPP were found to be surprisingly higher than those of 5-OHP, which may be related to the saturation of the CYP2D6 enzyme pathway. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Ratio of NDPP to Propafenone in Plasma (at various doses) | Approximately 10% | nih.gov |
Glucuronidation Pathway
In addition to the formation of active metabolites, propafenone and its metabolites can undergo a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of the compound with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. In patients with renal impairment, an accumulation of glucuronide metabolites has been observed. pgkb.org
Stereoselective Metabolism of Propafenone Enantiomers
The biotransformation of propafenone is stereoselective, with different CYP isoforms preferentially metabolizing the (S)- and (R)-enantiomers. The main metabolic pathways are 5-hydroxylation and N-dealkylation.
The 5-hydroxylation of propafenone to its active metabolite, 5-hydroxypropafenone (5-OHP), is almost exclusively catalyzed by the polymorphic enzyme CYP2D6. In contrast, the N-dealkylation pathway, leading to the formation of another active metabolite, N-depropylpropafenone (NDPP), is mediated by multiple CYP isoforms, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.
In vitro studies using human liver microsomes have demonstrated stereoselectivity in these metabolic pathways. The formation of 5-OHP shows a preference for the (R)-enantiomer, while the N-dealkylation pathway does not exhibit significant stereoselectivity. The kinetic parameters for these reactions are summarized in the table below.
Table 1: In Vitro Kinetic Parameters for the Metabolism of Propafenone Enantiomers in Human Liver Microsomes
| Metabolic Pathway | Substrate | Vmax (pmol/min/mg protein) | Km (μM) |
|---|---|---|---|
| 5-Hydroxylation (CYP2D6) | (R,S)-Propafenone (racemic) | 64 | 0.12 |
| (S)-Propafenone | Higher than (R,S) | Higher than (R,S) | |
| (R)-Propafenone | - | - | |
| N-Dealkylation (CYP3A4/CYP1A2) | (R,S)-Propafenone (racemic) | 403 | 116 |
| (S)-Propafenone | No significant stereoselectivity | ||
| (R)-Propafenone | No significant stereoselectivity |
Vmax: Maximum reaction velocity; Km: Michaelis-Menten constant. A higher Vmax indicates a faster rate of metabolism, and a lower Km indicates a higher affinity of the enzyme for the substrate.
The stereoselective metabolism of propafenone can be significantly altered by the co-administration of drugs that induce CYP enzymes. Enzyme inducers can increase the rate of metabolism, leading to lower plasma concentrations of propafenone and potentially reducing its therapeutic efficacy.
Rifampicin (B610482), a potent inducer of CYP3A4 and other enzymes, has been shown to have a pronounced effect on propafenone pharmacokinetics. In extensive metabolizers of CYP2D6, concomitant administration of rifampicin can decrease the plasma concentrations of propafenone by approximately 67%. fda.gov In poor metabolizers, rifampicin can still reduce propafenone plasma concentrations by about 50%. fda.gov This is primarily due to the induction of the N-dealkylation pathway, which becomes a more dominant route of elimination.
Phenobarbital, another well-known enzyme inducer, can also increase the metabolism of propafenone, though specific quantitative data on its stereoselective effects are less well-defined. pgkb.org The induction of non-CYP2D6 pathways can alter the ratio of propafenone enantiomers and their active metabolites, which may have clinical implications.
Table 2: Effect of Rifampicin on Propafenone Pharmacokinetics
| Metabolizer Phenotype | Parameter | Change with Rifampicin |
|---|---|---|
| Extensive Metabolizers | Propafenone Plasma Concentration | ↓ 67% fda.gov |
| 5-OH-Propafenone Plasma Concentration | ↓ 65% fda.gov | |
| Norpropafenone Plasma Concentration | ↑ 30% fda.gov | |
| Poor Metabolizers | Propafenone Plasma Concentration | ↓ 50% fda.gov |
| Norpropafenone AUC | ↑ 74% fda.gov | |
| Norpropafenone Cmax | ↑ 20% fda.gov |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.
An interesting aspect of propafenone's metabolism is the interaction between its enantiomers. Research has shown that (R)-propafenone can inhibit the metabolism of (S)-propafenone. nih.gov This interaction is clinically relevant because when the racemic mixture is administered, the clearance of the (S)-enantiomer is reduced, leading to its accumulation. nih.gov
This enantiomer-enantiomer interaction occurs at the level of CYP2D6, where the (R)-enantiomer acts as a competitive inhibitor of the 5-hydroxylation of the (S)-enantiomer. As a result, the plasma concentrations of (S)-propafenone are higher than would be expected if the enantiomers were administered separately. This is particularly significant as the (S)-enantiomer is a more potent beta-blocker than the (R)-enantiomer. nih.gov
The apparent oral clearance of (S)-propafenone is significantly lower when administered as a racemate compared to when it is given as a single enantiomer. nih.gov Conversely, the clearance of the (R)-enantiomer appears to be accelerated when given as part of the racemic mixture. nih.gov
Protein Binding Characteristics
Propafenone is highly bound to plasma proteins, which significantly influences its distribution and availability at the site of action. The primary binding protein for propafenone in plasma is alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov The binding of propafenone to AAG is stereoselective, with the (S)-enantiomer exhibiting a higher affinity than the (R)-enantiomer. nih.gov
In contrast, the binding of propafenone to human serum albumin (HSA) is weak and not enantioselective. nih.gov The high degree of protein binding (greater than 95%) means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect. fda.gov Changes in the concentration of AAG, which can occur in various disease states, can therefore affect the free fraction of propafenone and potentially alter its efficacy and toxicity.
Table 3: Protein Binding Characteristics of Propafenone Enantiomers
| Plasma Protein | Binding Characteristic | (S)-Propafenone | (R)-Propafenone |
|---|---|---|---|
| Alpha-1-Acid Glycoprotein (AAG) | High-Affinity Binding Constant (K1, M-1) | 7.65 x 106nih.gov | 2.81 x 106nih.gov |
| Low-Affinity Binding Constant (n2K2, M-1) | 9.95 x 103nih.gov | 9.74 x 103nih.gov | |
| Human Serum Albumin (HSA) | Binding Affinity (nK, M-1) | 2.08 x 103nih.gov | 2.05 x 103nih.gov |
Elimination Half-Life in Different Metabolizer Phenotypes
The elimination half-life of propafenone is highly dependent on the genetic polymorphism of the CYP2D6 enzyme. Individuals can be classified into different metabolizer phenotypes based on their ability to metabolize CYP2D6 substrates:
Extensive Metabolizers (EMs): These individuals have normal CYP2D6 activity and metabolize propafenone relatively quickly.
Intermediate Metabolizers (IMs): These individuals have reduced CYP2D6 activity.
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 activity, leading to significantly slower metabolism of propafenone.
In extensive metabolizers, the elimination half-life of propafenone ranges from 2 to 10 hours. nih.govnih.govdrugs.com In contrast, poor metabolizers have a much longer elimination half-life, typically ranging from 10 to 32 hours. nih.govnih.govdrugs.com This prolonged half-life in poor metabolizers leads to higher steady-state plasma concentrations of the parent drug, which can increase the risk of adverse effects.
A meta-analysis of studies investigating the pharmacokinetics of a 300 mg dose of propafenone found that the half-life in poor metabolizers was approximately 4.7 times longer than in extensive metabolizers. pgkb.org
Table 4: Elimination Half-Life of Propafenone in Different CYP2D6 Metabolizer Phenotypes
| Metabolizer Phenotype | Elimination Half-Life (hours) |
|---|---|
| Extensive Metabolizers (EMs) | 2 - 10 nih.govnih.govdrugs.com |
| Poor Metabolizers (PMs) | 10 - 32 nih.govnih.govdrugs.com |
| Poor Metabolizers (PMs) - 300 mg dose (Meta-analysis) | 12.8 (95% CI: 11.3–14.3) pgkb.org |
Effects on Sinus Nodal Function
Propafenone has been demonstrated to prolong the time it takes for the sinus node to recover after overdrive suppression. One study observed a significant 17% prolongation of the sinus node recovery time. nih.gov Another investigation involving patients with normal sinus node function evaluated the corrected sinus node recovery time (CSNRT) before and after intravenous administration of propafenone. The results showed a prolongation of this recovery period. nih.gov Similarly, a study using transesophageal atrial pacing found that both the corrected sinus nodal recovery time and the total sinus-atrial conductive time were significantly prolonged after propafenone administration. cardiocommand.com
Table 1: Effect of Intravenous Propafenone on Corrected Sinus Node Recovery Time (CSNRT) nih.gov
| Parameter | Control Condition (mean ± SD) | After Propafenone (mean ± SD) |
|---|
| CSNRT (ms) | 316 ± 82 | 340 ± 93 |
The effect of propafenone on the spontaneous automaticity of the sinus node appears to be minimal under normal conditions. medicine.com Propafenone is known to reduce spontaneous automaticity in general. nih.gov However, studies in patients with normal sinus function have shown that propafenone does not significantly affect sinus node automatism, as evidenced by a lack of change in the sinus cycle length. nih.gov An in vitro study on rabbit sinus node preparations also found that the spontaneous sinus cycle length did not change with propafenone application. nih.gov
Table 2: Effect of Intravenous Propafenone on Sinus Cycle Length (SCL) nih.gov
| Parameter | Control Condition (mean ± SD) | After Propafenone (mean ± SD) |
|---|
| SCL (ms) | 854 ± 143 | 849 ± 119 |
Atrioventricular (AV) Conduction and Refractoriness
This compound slows atrioventricular (AV) conduction. nih.gov This effect is a key component of its antiarrhythmic action and is reflected in several electrophysiological measurements.
The drug consistently prolongs the atrioventricular nodal conduction time, which is represented by the AH interval in electrophysiology studies. nih.govdrugs.comfda.govdrugs.com This slowing of conduction through the AV node is a direct consequence of its sodium channel blocking activity.
In addition to its effects on the AV node, propafenone also prolongs the His-Purkinje conduction time, measured as the HV interval. nih.govdrugs.comfda.govdrugs.com This indicates that the drug slows electrical impulse conduction through the specialized conduction system of the ventricles. One study in patients with ventricular tachycardia demonstrated a significant increase in the HV interval following oral propafenone therapy. jacc.org
Table 3: Effect of Oral Propafenone on His-Purkinje Conduction Time (HV interval) jacc.org
| Parameter | Before Propafenone (mean ± SD) | During Propafenone Therapy (mean ± SD) | p-value |
|---|
| HV interval (ms) | 47 ± 10 | 65 ± 13 | < 0.005 |
This compound has been shown to prolong both the functional and effective refractory periods of the AV node. nih.govdrugs.comfda.govdrugs.com This means that the AV node becomes less responsive to incoming electrical impulses for a longer duration, which contributes to its therapeutic effect in certain supraventricular arrhythmias. A study utilizing transesophageal atrial pacing found that the AV conduction system effective refractory period (AVCSERP) was significantly prolonged after propafenone administration. cardiocommand.com
Table 4: Effect of Propafenone on AV Conduction System Effective Refractory Period (AVCSERP) cardiocommand.com
| Parameter | Control Value (mean ± SD) | After Propafenone (mean ± SD) | p-value |
|---|
| AVCSERP (ms) | 316.35 ± 82.97 | 360.31 ± 82.67 | < 0.0001 |
An in-depth examination of the pharmacodynamic and electrophysiological effects of this compound on cardiac tissues reveals its significant impact on atrioventricular and ventricular conduction, as well as its utility in specific conditions such as Wolff-Parkinson-White Syndrome.
Clinical Research on Propafenone Hydrochloride in Arrhythmia Management
Efficacy in Supraventricular Arrhythmias
Propafenone (B51707) hydrochloride is a class 1C antiarrhythmic agent extensively studied for its role in managing various supraventricular arrhythmias. Its primary mechanism involves blocking the fast inward sodium channels in cardiac muscle, which slows the upstroke of the action potential and consequently slows conduction velocity within the heart.
Atrial Fibrillation (AF) and Atrial Flutter
Clinical research has established propafenone hydrochloride as an effective agent for both the acute termination of recent-onset atrial fibrillation and the long-term maintenance of sinus rhythm. europeanreview.org
This compound has demonstrated high efficacy in the pharmacological cardioversion of recent-onset atrial fibrillation (AF). nih.gov A meta-analysis of clinical trials revealed that a single oral loading dose of propafenone is effective for converting AF to sinus rhythm, with a relatively rapid onset of action, typically within 2 to 3 hours. nih.gov The success rates for conversion have been reported to range from 56% to 83%, with the efficacy being influenced by the duration of the AF episode. nih.gov
When compared with other antiarrhythmic agents, oral propafenone was found to be as effective as flecainide (B1672765) and superior to single oral loading doses of quinidine (B1679956) and amiodarone (B1667116) for the cardioversion of recent-onset AF. nih.gov Studies have shown that while intravenous administration may lead to quicker conversions in the first two hours, both oral and intravenous regimens are equally effective thereafter. nih.gov The likelihood of converting a paroxysm of atrial fibrillation increases over time, with studies showing 76.1% of patients achieving sinus rhythm 24 hours after starting therapy. nih.gov
| Study/Analysis | Success Rate | Time to Conversion | Comparison |
|---|---|---|---|
| Meta-Analysis nih.gov | 56% - 83% | 2-3 hours | As efficacious as flecainide; superior to quinidine and amiodarone nih.gov |
| Meta-Analysis nih.gov | 76.1% at 24 hours | Not specified | Placebo (Treatment benefit at 8 hours was 32.9%) nih.gov |
This compound is utilized for the chronic prevention of recurrent, symptomatic episodes of atrial fibrillation and atrial flutter. jacc.orgdroracle.ai Its effectiveness lies in its ability to prolong the time to arrhythmia recurrence. drugs.comdroracle.ai
A randomized, double-blind, placebo-controlled study evaluated the long-term efficacy of propafenone for maintaining sinus rhythm in patients with recurrent symptomatic AF. After a one-year follow-up, 63% of patients treated with propafenone remained in sinus rhythm, a result significantly superior to the 35% observed in the placebo group. nih.gov Another meta-analysis found that propafenone was effective in suppressing AF recurrences in 55.4% of instances at six months and 56.8% at 12 months. nih.gov
The long-term effectiveness of this compound in maintaining sinus rhythm has been a subject of extensive clinical investigation. viamedica.pl In a retrospective study with a long-term follow-up of approximately 30 months, 38% of patients with recurrent atrial fibrillation remained on propafenone with complete or partial control of their arrhythmia. nih.gov Another study involving patients with refractory symptomatic atrial fibrillation or flutter found that after six months of treatment, an estimated 40% of individuals were free from symptomatic recurrences. jacc.orgnih.gov
A retrospective study of 361 patients on long-term therapy with Class Ic antiarrhythmics (flecainide or propafenone) found that clinical efficacy, defined by symptom improvement, was observed in approximately 52% of patients. viamedica.pl However, the efficacy may decrease over time for some patients. nih.govnih.gov The probability of maintaining effective treatment over one year has been shown to correlate with the initial dose required to achieve a response, with lower doses predicting a higher likelihood of sustained efficacy. bmj.com
| Study Duration | Patient Population | Efficacy Outcome | Reference |
|---|---|---|---|
| 6 months | Refractory symptomatic AF/flutter | 40% free of recurrence | jacc.orgnih.gov |
| 1 year | Recurrent symptomatic AF | 63% remained in sinus rhythm | nih.gov |
| 30 months (mean) | Recurrent AF | 38% remained on therapy with arrhythmia control | nih.gov |
| Long-term (median 210 days for discontinued (B1498344) therapy) | Paroxysmal or persistent AF | 52% showed clinical efficacy | viamedica.pl |
Atrial fibrillation is a common complication following cardiac surgery. hsforum.com Clinical studies have demonstrated that prophylactic administration of this compound can significantly reduce the incidence of postoperative atrial fibrillation (PAF).
In a study of patients undergoing isolated off-pump coronary artery bypass grafting (CABG), the incidence of PAF was significantly lower in the group receiving propafenone (12%) compared to the control group (35%). hsforum.comhsforum.com A multivariate analysis identified this compound as the sole factor that prevented the development of PAF. hsforum.comhsforum.com Another randomized, double-blind, placebo-controlled trial involving 160 patients undergoing cardiac surgery found that the frequency of atrial tachyarrhythmia was lower in the propafenone group (29.7%) compared to the placebo group (53.3%). nih.gov
| Surgical Procedure | Propafenone Group Incidence | Control/Placebo Group Incidence | Reference |
|---|---|---|---|
| Off-pump CABG | 12% | 35% | hsforum.comhsforum.com |
| Cardiac Surgery | 29.7% | 53.3% | nih.gov |
Paroxysmal Supraventricular Tachycardia (PSVT)
This compound is indicated to prolong the time to recurrence of paroxysmal supraventricular tachycardia (PSVT) associated with disabling symptoms in patients without structural heart disease. droracle.aidrugs.com Its efficacy in both terminating acute episodes and preventing recurrences has been confirmed in clinical trials. medscape.comnih.gov
A meta-analysis of studies on propafenone for supraventricular tachycardia found that the drug successfully terminated 83.8% of episodes. nih.gov For the prevention of recurrence, the same analysis showed that 64.6% of patients remained in sinus rhythm without recurrent arrhythmia at one year. nih.gov A double-blind, placebo-controlled trial specifically investigating the prophylaxis of PSVT and paroxysmal atrial fibrillation concluded that propafenone is valuable in preventing both arrhythmias. nih.gov
Wolff-Parkinson-White (WPW) Syndrome
This compound has demonstrated notable efficacy in the management of arrhythmias associated with Wolff-Parkinson-White (WPW) syndrome. Clinical investigations have focused on its electrophysiological effects on the accessory pathway, which is central to the pathophysiology of this condition.
In a study involving 10 patients with WPW syndrome and 2 with concealed accessory pathways, intravenous propafenone was shown to significantly increase the effective refractory period of the accessory pathway. The anterograde refractory period increased from a mean of 290 ± 19 ms (B15284909) to 474 ± 50 ms (p < 0.05), while the retrograde refractory period increased from 238 ± 15 ms to 408 ± 44 ms (p < 0.05) nih.govjacc.org. This prolongation of the refractory period is a key mechanism by which propafenone exerts its antiarrhythmic effect in WPW syndrome. Furthermore, complete anterograde conduction block in the accessory pathway was achieved in four of the patients studied nih.govjacc.org.
The clinical utility of these electrophysiological changes is evident in the termination of reentrant tachycardias. In the same study, sustained atrioventricular (AV) reentrant tachycardia was inducible in 11 patients prior to drug administration. Intravenous propafenone terminated the arrhythmia in 10 of these 11 individuals nih.govjacc.org. Additionally, propafenone has been shown to be effective in preventing the induction of sustained atrial fibrillation, a potentially dangerous arrhythmia in patients with WPW syndrome. In one trial, sustained atrial fibrillation was inducible in six patients at baseline, but in none of the patients after the administration of propafenone nih.govjacc.org.
Long-term oral therapy with propafenone has also been evaluated. In a follow-up study of eight patients treated with oral propafenone for an average of 12 ± 2 months, all remained nearly free of recurrent arrhythmias nih.govjacc.org. Another study involving ten symptomatic patients with WPW syndrome, some of whom had experienced syncope, demonstrated that intravenous propafenone could significantly prolong the shortest preexcited RR interval during atrial fibrillation. Following oral administration, serial transesophageal pacing studies showed an increase in the shortest preexcited RR intervals in those in whom atrial fibrillation could be reinduced nih.gov.
Table 1: Electrophysiological Effects of Intravenous Propafenone in Wolff-Parkinson-White Syndrome
| Parameter | Baseline (mean ± SD) | Post-Propafenone (mean ± SD) | p-value |
|---|---|---|---|
| Anterograde Accessory Pathway Refractory Period | 290 ± 19 ms | 474 ± 50 ms | < 0.05 |
Efficacy in Ventricular Arrhythmias
Sustained Ventricular Tachycardia (VT)
The efficacy of this compound in the treatment of sustained ventricular tachycardia (VT) has been a subject of extensive clinical research, with outcomes often assessed through electrophysiological studies. In a study of 16 patients with a history of ventricular tachycardia or nonfatal cardiac arrest, all of whom had inducible sustained VT at baseline, propafenone therapy rendered VT non-inducible in one patient and unsustained in another. In two other patients, VT became more difficult to induce nih.gov. A notable effect of propafenone was the significant increase in the cycle length of the induced VT, from a mean of 307 ± 67 ms to 382 ± 107 ms nih.gov.
Another investigation involving 25 patients with a history of remote myocardial infarction and ventricular arrhythmia evaluated the ability of propafenone to prevent the induction of sustained VT. In this cohort, propafenone was successful in preventing induction in nine patients (36%); four were rendered non-inducible, and five had only nonsustained VT induced nih.gov. For the 16 patients in whom sustained VT was still inducible, the cycle length of the tachycardia was significantly prolonged from a mean of 284 ± 44 ms to 431 ± 99 ms (p < 0.001) nih.gov.
Table 2: Efficacy of Propafenone in Preventing Induction of Sustained Ventricular Tachycardia
| Outcome | Number of Patients (N=25) | Percentage |
|---|---|---|
| Non-inducible VT | 4 | 16% |
| Nonsustained VT | 5 | 20% |
Frequent Premature Ventricular Contractions (PVCs)
This compound has been shown to be effective in suppressing frequent premature ventricular contractions (PVCs). In a study of 30 patients with clinically significant ventricular ectopy (defined as a minimum mean of >30 PVCs per hour), 25 patients were classified as responders, demonstrating a greater than 85% reduction in ventricular ectopy compared to baseline nih.gov. The study reported a significant reduction in single PVCs per hour nih.gov.
The efficacy of propafenone in reducing PVCs has also been correlated with the heart rate dependency of the arrhythmia. In one study, the effectiveness of propafenone was 70% in patients with a "positive" PVC-heart rate correlation (PVC frequency increases with heart rate) and 50% in the "nonpositive" group, which included "bidirectional" and "flat and negative" correlations jst.go.jp. A greater than 70% reduction in PVCs was used as the criterion for efficacy jst.go.jp.
A placebo-controlled, double-blind, crossover study involving 12 patients with symptomatic chronic ventricular arrhythmias demonstrated that oral propafenone significantly reduced the number of VPCs at rest and during exercise. After three months of open-label treatment, a 90% to 100% reduction in VPCs was achieved in 11 of the patients nih.gov. In a pediatric population of 33 children with idiopathic PVCs, propafenone was effective in 25 (75.8%) of the children, with an average reduction in the number of PVCs of 71.7% scispace.com.
Table 3: Efficacy of Propafenone in Reducing Frequent Premature Ventricular Contractions
| Study Population | Efficacy Metric | Result |
|---|---|---|
| 30 adults with >30 PVCs/hour | >85% reduction in ventricular ectopy | 83.3% of patients responded |
| Patients with heart rate-dependent PVCs | >70% PVC reduction | 70% efficacy in "positive" correlation group |
| 12 adults with chronic ventricular arrhythmias | 90-100% reduction in VPCs | Achieved in 11 of 12 patients after 3 months |
Nonsustained Ventricular Tachycardia
The management of nonsustained ventricular tachycardia (NSVT) with this compound has been evaluated in the broader context of ventricular arrhythmia suppression. In a study of 30 patients with significant ventricular ectopy, propafenone treatment resulted in a significant reduction in beats of ventricular tachycardia per hour, with an almost total abolition of ventricular tachycardia observed in the responder group nih.gov.
Patient Stratification and Predictors of Response
Impact of Underlying Structural Heart Disease
The presence of underlying structural heart disease is a critical factor in considering the use and predicting the response to this compound for ventricular arrhythmias. In a study of 25 patients with a history of remote myocardial infarction, propafenone prevented the induction of sustained ventricular tachycardia in 36% of patients nih.gov. This suggests a variable response in patients with ischemic cardiomyopathy.
Conversely, a study focusing on 12 patients with ventricular tachyarrhythmias and impaired left ventricular function (ejection fractions less than 40%) demonstrated that propafenone significantly reduced isolated PVCs, couplets, and ventricular tachycardia on ambulatory monitoring. Furthermore, it eliminated all exercise-provocable ventricular tachycardia in this patient group nih.gov. In eight of these patients who underwent nuclear ventriculography before and during therapy, there was no significant change in left ventricular ejection fraction nih.gov. This indicates that in some patients with congestive heart failure, propafenone can be an effective antiarrhythmic agent without further compromising ventricular function.
It is generally advised that Class IC antiarrhythmic agents like propafenone be used with caution in patients with structural heart disease due to the potential for proarrhythmic effects. However, the available research indicates that for select patients with certain types of structural heart disease, propafenone may still offer a therapeutic benefit in the management of ventricular arrhythmias.
Age-Related Efficacy
Clinical research suggests that patient age may be a determinant in the effectiveness of this compound for arrhythmia management. A prospective study investigating the short and long-term efficacy of propafenone found that a lower patient age was correlated with a better response to the treatment. nih.gov Multivariate analysis within this study confirmed that younger age was a significant predictor of both short and long-term efficacy of propafenone in patients with frequent ventricular arrhythmias. nih.gov
Spontaneous Arrhythmia Variability
The inherent spontaneous variability of an arrhythmia can influence the perceived efficacy of antiarrhythmic drugs, including this compound. Research has shown that the efficacy of propafenone is correlated with low spontaneous arrhythmia variability. nih.gov To accurately assess the effect of an antiarrhythmic agent, it is crucial to first establish the baseline spontaneous changes in arrhythmia frequency. In one study of patients with idiopathic complex ventricular arrhythmias, the 95% normal range for spontaneous changes in ventricular extrasystoles (VES), couplets, and runs was determined from multiple 24-hour ECG recordings before initiating treatment. nih.gov A drug effect was only considered significant if the reduction in arrhythmia frequency exceeded this predetermined range of spontaneous variability. nih.gov This approach helps to distinguish a true pharmacological effect from the natural fluctuations of the arrhythmia.
Genetic Polymorphism (CYP2D6 Metabolizer Status)
The metabolism of propafenone is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govmdpi.com Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2D6 genotype. researchgate.net This genetic variation can lead to substantial differences in the pharmacokinetic profile of propafenone. mdpi.com
Poor metabolizers, who have deficient CYP2D6 activity, experience slower metabolism of propafenone. nih.gov This results in significantly higher plasma concentrations of the parent drug and reduced formation of its active metabolite, 5-hydroxypropafenone (B19502). nih.gov A meta-analysis of pharmacokinetic studies demonstrated that at a 300 mg dose, the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of propafenone in poor metabolizers were 2.4-fold, 11.2-fold, and 4.7-fold higher, respectively, than in extensive metabolizers. researchgate.net These elevated drug levels in poor metabolizers can increase the risk of adverse effects. nih.gov Conversely, in ultrarapid metabolizers, there is a risk of reduced or no efficacy due to rapid clearance of the drug. nih.gov Therefore, CYP2D6 metabolizer status is a critical factor in determining the clinical response and safety profile of this compound. mdpi.comresearchgate.net
| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Increase in PMs vs. EMs |
|---|---|---|---|
| AUC (µg·h/mL) | 15.9 | 6.63 (calculated) | 2.4 |
| Cmax (µg/mL) | 1.10 | 0.098 (calculated) | 11.2 |
| t1/2 (h) | 12.8 | 2.72 (calculated) | 4.7 |
Data derived from a meta-analysis of pharmacokinetic studies. researchgate.net
Comparative Efficacy Studies
Versus Amiodarone
Comparative studies between this compound and amiodarone have been conducted in various clinical settings, particularly for supraventricular arrhythmias. In a randomized controlled trial involving septic shock patients with new-onset supraventricular arrhythmias, propafenone did not show better rhythm control at 24 hours compared to amiodarone (72.8% vs. 67.3% in sinus rhythm, respectively). nih.gov However, propafenone achieved a significantly faster cardioversion time with a median of 3.7 hours compared to 7.3 hours for amiodarone. nih.gov Furthermore, arrhythmia recurrence was significantly lower in the propafenone group (52%) compared to the amiodarone group (76%). nih.gov
In a real-world, population-based cohort study of patients with atrial fibrillation and heart failure, propafenone was associated with a significantly lower risk of a composite proarrhythmic outcome and death due to arrhythmia compared to amiodarone. nih.gov Similarly, a large study of patients with coronary artery disease or heart failure found that propafenone use was associated with a lower risk of all-cause mortality and death due to arrhythmia over a mean follow-up of 6.3 years. physiciansweekly.com
| Outcome | Propafenone | Amiodarone | p-value |
|---|---|---|---|
| Sinus Rhythm at 24h | 72.8% | 67.3% | 0.4 |
| Median Time to Cardioversion (hours) | 3.7 | 7.3 | 0.02 |
| Arrhythmia Recurrence | 52% | 76% | <0.001 |
Data from a two-centre, prospective controlled parallel group double blind trial. nih.gov
Versus Quinidine
This compound has been compared to quinidine for the management of both ventricular and atrial arrhythmias. In a double-blind, randomized study on patients with chronic ventricular arrhythmias, propafenone and quinidine showed comparable efficacy in suppressing premature ventricular complexes (PVCs), ventricular couplets, and ventricular tachycardia (VT). nih.gov There were no significant differences between the two groups in the percentage of responders for any of these endpoints at either low or high doses. nih.gov
For patients with symptomatic paroxysmal atrial fibrillation, a double-blind, randomized trial found oral propafenone to be more effective than quinidine. nih.gov In the propafenone group, 87% of patients had an effective response (more than 75% reduction in symptomatic attacks), with the attack frequency decreasing from 11 per week to 1 per week. nih.gov In contrast, the study did not report a significant decrease in symptom scores for patients treated with quinidine. nih.gov
| Endpoint (>85% reduction in total PVCs/hour) | Propafenone Responders | Quinidine Responders | Significance |
|---|---|---|---|
| Low-Dose Week | 50% | 36% | NS |
| High-Dose Week | 64% | 33% | NS |
PVCs: Premature Ventricular Complexes; NS: Not Significant. Data from a double-blind, randomized study. nih.gov
Versus Flecainide
This compound and flecainide, both Class IC antiarrhythmic agents, have been compared for long-term management of supraventricular tachyarrhythmias. In a randomized, open-label trial of patients with paroxysmal atrial fibrillation and no significant heart disease, the probability of safe and effective treatment after 12 months was similar for both drugs: 75% for propafenone and 77% for flecainide. nih.govnih.gov Another long-term retrospective study found that the clinical efficacy of flecainide and propafenone did not differ significantly (52.0% for flecainide and 49.0% for propafenone). viamedica.plsemanticscholar.org However, this study also noted a high rate of therapy discontinuation due to adverse effects for both drugs. viamedica.plsemanticscholar.org The Flecainide and Propafenone Italian Study (FAPIS) Group also concluded that both drugs were safe for the long-term treatment of patients with paroxysmal supraventricular tachyarrhythmias without clinically significant heart disease. nih.gov
| Arrhythmia Type | Propafenone | Flecainide | p-value |
|---|---|---|---|
| Paroxysmal Atrial Fibrillation | 75% | 77% | 0.72 |
| Paroxysmal Supraventricular Tachycardia | 86% | 93% | 0.24 |
Data from the Flecainide and Propafenone Italian Study (FAPIS) Group. nih.gov
Clinical Trial Methodologies
The evaluation of this compound's efficacy and safety in arrhythmia management has been grounded in rigorous clinical trial methodologies. These studies have been designed to provide robust evidence regarding its antiarrhythmic properties and to characterize its clinical utility across different patient populations and arrhythmia types. Key methodologies employed in the clinical development of this compound include randomized, double-blind, placebo-controlled trials, dose-ranging and titration studies, and comprehensive electrocardiographic monitoring.
Randomized, Double-Blind, Placebo-Controlled Trials
Randomized, double-blind, placebo-controlled trials represent the gold standard for establishing the efficacy of new therapeutic agents. In the context of this compound, this methodology has been crucial in demonstrating its superiority over placebo in suppressing various arrhythmias.
One such study investigated the dose-response relationship of propafenone in patients with heart disease and frequent premature ventricular contractions (PVCs). nih.gov In this parallel design protocol, 226 patients were randomly assigned to receive one of four doses of propafenone or a placebo for a two-week double-blind phase. nih.gov The primary efficacy endpoint was the reduction in PVC frequency as documented by 24-hour Holter recordings. nih.gov
Another significant trial focused on the prophylactic efficacy of propafenone in patients with paroxysmal supraventricular tachycardia (PSVT) or paroxysmal atrial fibrillation (PAF). nih.gov This study utilized a double-blind, placebo-controlled, crossover design. One hundred patients who had experienced at least two symptomatic arrhythmia recurrences, documented by transtelephonic ECG monitoring during a three-month observation period, were enrolled. nih.gov Patients were randomized to receive propafenone or placebo, with the primary endpoint being the time to treatment failure, defined as either a documented arrhythmia recurrence or an intolerable adverse event. nih.gov
A mechanistic clinical trial also employed a randomized, double-blind design to compare the effects of the (R)- and (S)-enantiomers of propafenone against a placebo in preventing the induction of atrial fibrillation. ahajournals.org Participants were assigned in a 4:4:1 ratio to receive (R)-propafenone, (S)-propafenone, or a placebo. ahajournals.org
The robust design of these trials, incorporating randomization to minimize selection bias and double-blinding to reduce observer and subject bias, has provided high-quality evidence for the antiarrhythmic effects of this compound.
Table 1: Overview of Randomized, Double-Blind, Placebo-Controlled Trials of this compound
| Study Focus | Patient Population | Design | Primary Endpoint | Key Finding |
|---|---|---|---|---|
| Dose-Response for Ventricular Arrhythmias nih.gov | Patients with ≥30 PVCs/hour | Parallel, 5-arm | Reduction in PVCs | Propafenone significantly reduced PVCs in a dose-dependent manner compared to placebo. |
| Prophylaxis of PSVT and PAF nih.gov | Patients with ≥2 symptomatic recurrences | Crossover | Time to treatment failure | Propafenone was effective in the prophylaxis of both PSVT and PAF. |
Dose-Ranging and Titration Studies
Dose-ranging and titration studies are fundamental to determining the optimal therapeutic dose of a medication, balancing efficacy with tolerability. For this compound, these studies have been instrumental in defining the therapeutic window for various arrhythmias.
A key dose-ranging study examined the effects of four different daily doses of propafenone (337.5 mg, 450 mg, 675 mg, and 900 mg) against a placebo in patients with ventricular arrhythmias. nih.gov The results demonstrated a clear dose-dependent effect on the suppression of PVCs. nih.gov For instance, at two weeks, the 337.5 mg/day dose reduced PVCs by 70.8%, while the 900 mg/day dose achieved a 95.3% reduction. nih.gov This study was crucial in establishing that higher doses of propafenone led to greater arrhythmia suppression.
Another study evaluated the efficacy and safety of propafenone at doses of 450 mg/day and 750 mg/day in 97 patients with frequent PVCs. nih.gov Patients who did not respond to the lower dose had their dose increased to 750 mg/day, demonstrating a titration approach. nih.gov This study found that a significant portion of non-responders to the 450 mg dose became responders at the 750 mg dose, with the mean reduction of PVCs increasing from 17% to 63% in this group. nih.gov
The pharmacokinetics of propafenone also necessitate careful dose titration. Studies have shown a nonlinear relationship between the dose and the steady-state plasma concentration, with a tenfold increase in drug concentration observed when the dose was increased threefold from 300 to 900 mg/day. nih.gov This highlights the importance of gradual dose adjustments to avoid rapid and potentially toxic increases in plasma levels.
Table 2: Dose-Dependent Efficacy of this compound on Premature Ventricular Contractions (PVCs)
| Daily Dose | Mean PVC Reduction at 2 Weeks (compared to placebo) | Statistical Significance (p-value) |
|---|---|---|
| 337.5 mg nih.gov | 70.8% | < 0.05 |
| 450 mg nih.gov | 82.0% | < 0.01 |
| 675 mg nih.gov | 90.2% | < 0.01 |
Electrocardiographic Monitoring (Holter, Transtelephonic)
Continuous and intermittent electrocardiographic (ECG) monitoring is a cornerstone of clinical research in arrhythmia management, providing objective data on treatment efficacy. In clinical trials of this compound, both Holter monitoring and transtelephonic ECG monitoring have been extensively used.
24-hour Holter monitoring has been a standard tool for quantifying the burden of ventricular arrhythmias and assessing the response to propafenone. nih.govnih.govnih.gov In a dose-ranging study, serial 24-hour Holter recordings were used to document the dose-dependent reduction in PVCs, ventricular couplets, and ventricular tachycardia beats. nih.gov Another study in patients with chronic stable ventricular arrhythmias used a minimum of two 24-hour Holter monitoring periods to establish a baseline arrhythmia frequency before initiating treatment with propafenone. nih.gov
Transtelephonic ECG monitoring has been particularly valuable in studies of paroxysmal arrhythmias, which may not occur during a standard 24-hour recording period. nih.gov This method allows patients to transmit their ECG data over the phone when they experience symptoms, enabling the documentation of infrequent arrhythmic events. In a major trial on the prophylaxis of PSVT and PAF, transtelephonic monitoring was used during a three-month drug-free observation period to identify eligible patients with recurrent symptomatic arrhythmias. nih.gov This technology was then used to document arrhythmia recurrences during the treatment phase of the trial. nih.gov The use of transtelephonic monitoring is considered beneficial for documenting sporadic episodes that are directly related to symptoms, especially when 24-hour ambulatory monitoring is normal. nih.gov
These monitoring techniques have provided the critical data necessary to quantify the antiarrhythmic effects of this compound and to correlate these effects with specific dosages and patient populations.
Adverse Electrophysiological and Systemic Effects in Research Contexts
Proarrhythmic Effects
The proarrhythmic potential of propafenone (B51707) hydrochloride represents a significant area of investigation, as the agent itself can induce new or exacerbate existing arrhythmias.
Propafenone has been documented to cause new or worsened arrhythmias. nih.gov These proarrhythmic effects can manifest as life-threatening ventricular arrhythmias, including ventricular fibrillation, ventricular tachycardia, asystole, and torsade de pointes. nih.govacc.org It can also worsen premature ventricular contractions or supraventricular arrhythmias. nih.gov In clinical trials involving patients with ventricular arrhythmias, atrial fibrillation/flutter, and paroxysmal supraventricular tachycardia, 4.7% of subjects experienced a new or worsened ventricular arrhythmia. nih.gov This included a 0.7% increase in premature ventricular contractions and a 4.0% worsening or new appearance of ventricular tachycardia or ventricular fibrillation. nih.gov Case reports have detailed instances of increased premature ventricular contractions, ventricular tachycardia, ventricular fibrillation, torsade de pointes, asystole, and even death in patients treated with propafenone for atrial fibrillation or flutter. nih.gov
Table 1: Incidence of Proarrhythmic Events with Propafenone Hydrochloride in Clinical Trials
| Proarrhythmic Event | Incidence Rate | Patient Population |
|---|---|---|
| New or Worsened Ventricular Arrhythmia | 4.7% | Subjects with ventricular arrhythmias, atrial fibrillation/flutter, and PSVT nih.gov |
| Increased Premature Ventricular Contractions | 0.7% | Subjects with ventricular arrhythmias, atrial fibrillation/flutter, and PSVT nih.gov |
| Worsening or New VT or VF | 4.0% | Subjects with ventricular arrhythmias, atrial fibrillation/flutter, and PSVT nih.gov |
| Ventricular Tachycardia or Fibrillation | 1.9% | Subjects with symptomatic supraventricular tachycardia nih.gov |
| Overall Proarrhythmia | 5-10% (reported) | General patient population researchgate.net |
| Proarrhythmia in less serious arrhythmias | 1.6% | Subjects with an increase in frequency of PVCs drugs.com |
The primary mechanism of action for propafenone involves the blockade of sodium channels in the cardiac cells, which slows the influx of sodium ions during depolarization. patsnap.com As a Class IC agent, it is a potent sodium-channel blocker, leading to a slowing of conduction velocity in the atrial tissue. researchgate.netnih.gov This pronounced effect on the His-Purkinje system can delay conduction, which may encourage reentry by allowing refractory tissue additional time to recover and be re-excited. nih.gov This can result in sustained monomorphic ventricular tachycardia, often characterized by a significantly widened QRS duration without a corresponding prolongation of the QT interval. nih.gov Propafenone also exhibits some beta-adrenergic blocking properties and can influence potassium channels, further contributing to its complex electrophysiological profile. patsnap.com
Given the risk of proarrhythmia, electrocardiographic (ECG) evaluation is essential both before and during therapy with this compound. nih.govacc.org Continuous ECG monitoring is crucial to identify and manage acute ventricular arrhythmias that may arise. acc.org Changes in the ECG, such as a prolongation of the QRS interval, are expected effects of the drug. researchgate.net An increase in the PQ interval and a widening of the QRS complex of no more than 25% from baseline are generally considered acceptable in some research contexts. researchgate.net However, it is the development of new or worsened arrhythmias that necessitates careful monitoring. nih.gov In cases of suspected proarrhythmia, discontinuation of the drug often leads to the resolution of the arrhythmia. nih.gov
The risk of proarrhythmia is not uniform across all patient populations. Propafenone is not recommended for use in patients with ischemic heart disease or left ventricular dysfunction due to an increased risk of proarrhythmia. acc.org In a study of children with idiopathic premature ventricular contractions, one child (3%) developed sustained ventricular tachycardia. researchgate.net A retrospective study on patients with a history of atrial fibrillation undergoing a rhythm control strategy found a high prevalence of proarrhythmic events. nih.gov In this study, the combination of Class IC antiarrhythmic drugs (like propafenone) with beta-blockers resulted in proarrhythmic events in 44.22% of patients. nih.gov
Cardiac Depression and Heart Failure
Beyond its effects on cardiac rhythm, this compound can also impact the mechanical function of the heart.
Propafenone exerts a negative inotropic effect on the myocardium, meaning it can decrease the force of muscular contraction. nih.govnih.gov This effect, combined with its beta-blocking properties, can potentially provoke overt heart failure. nih.gov In clinical trials with patients having ventricular arrhythmias, new or worsened congestive heart failure was reported in 3.7% of subjects, with 0.9% of these cases considered likely related to propafenone. nih.gov A significant portion of these patients had pre-existing heart failure (80%) or coronary artery disease (85%). nih.gov Studies using radionuclide angiography to measure left ventricular ejection fraction (LVEF) have demonstrated this negative inotropic effect. nih.gov In one group of patients without clinical evidence of left ventricular dysfunction, propafenone administration resulted in a decrease in resting LVEF from 52 +/- 9% to 48 +/- 11%. nih.gov However, in another group with pre-existing left ventricular dysfunction who were also receiving digoxin (B3395198), there was no significant change in LVEF, suggesting a possible attenuation of the negative inotropic effect by digoxin. nih.gov In experimental settings with ischemic rat hearts, a higher concentration of propafenone evoked a negative inotropic effect both before and after ischemia. nih.gov
Worsening of Pre-existing Congestive Heart Failure
Research has demonstrated that this compound possesses a negative inotropic effect on the myocardium, which can lead to the worsening of pre-existing congestive heart failure (CHF). rxlist.comdrugs.com This effect is attributed to its beta-blocking properties and its primary action as a sodium channel blocker, which can depress myocardial contractility. patsnap.com
In clinical trials involving patients with ventricular arrhythmia, new or worsened CHF was reported in 3.7% of patients. rxlist.comdrugs.comhres.ca A deeper analysis revealed that of those cases considered probably or definitely related to propafenone, 80% of the patients had pre-existing heart failure and 85% had coronary artery disease. rxlist.comdrugs.comnih.gov In patients with paroxysmal atrial fibrillation/flutter (PAF) or paroxysmal supraventricular tachycardia (PSVT), CHF occurred in 1.9% of subjects. drugs.comnih.gov
Table 1: Incidence of New or Worsened Congestive Heart Failure (CHF) in Clinical Trials
| Patient Population | Incidence of New or Worsened CHF | Percentage with Pre-existing CHF (among those with propafenone-related CHF) | Percentage with Coronary Artery Disease (among those with propafenone-related CHF) |
|---|---|---|---|
| Ventricular Arrhythmia | 3.7% | 80% | 85% |
Impact on Left Ventricular Ejection Fraction
Consistent with its negative inotropic effects, this compound has been shown to impact left ventricular ejection fraction (LVEF), a key measure of cardiac pump function. One study investigated the effects of oral propafenone on LVEF in two groups of patients. nih.gov In a group of 14 patients without clinical evidence of left ventricular dysfunction, a mean daily dosage of 879 mg resulted in a statistically significant decrease in resting LVEF from 52 ± 9% to 48 ± 11%. nih.gov Conversely, in a group of eight patients with clinical evidence of LV dysfunction who were also receiving digoxin, a 600 mg daily dosage of propafenone resulted in no significant change in LVEF, suggesting a potential attenuating effect of digoxin or a dose-related impact. nih.gov It is generally recommended to avoid propafenone in patients with a reduced ejection fraction, typically below 40%. droracle.ai
Conduction Disturbances
Propafenone's primary mechanism of slowing conduction velocity in cardiac tissue can lead to various conduction disturbances. mhmedical.com
Bundle Branch Block and Intraventricular Conduction Delay
By profoundly slowing conduction through the His-Purkinje system, propafenone can induce or worsen bundle branch block and cause intraventricular conduction delays. hres.canih.gov This effect is a direct consequence of its potent sodium channel blockade. The delay in ventricular depolarization is visualized on an electrocardiogram (ECG) as a widening of the QRS complex. nih.gov This QRS prolongation is a known dose-dependent effect of the drug. nih.gov
Bradycardia
Propafenone can induce bradycardia by decreasing the heart rate. mhmedical.com This is a result of its beta-adrenergic blocking properties and its effect on the sinoatrial (SA) node, the heart's natural pacemaker. patsnap.com By suppressing automaticity in the SA node, propafenone can lead to a slower heart rhythm.
Sick Sinus Node Syndrome Considerations
In individuals with sick sinus node syndrome, a condition characterized by dysfunction of the SA node, propafenone must be used with caution as it is contraindicated in the absence of a pacemaker. nih.gov Electrophysiological studies in patients with sinus node dysfunction have shown that while propafenone did not significantly alter the sinus cycle length in most subjects, it did cause a marked decrease in sinus rate in some individuals. nih.gov Furthermore, the corrected sinus node recovery time was prolonged in a majority of patients studied, with some experiencing significant prolongations. nih.gov
Extracardiac Adverse Effects (Mechanistic Investigations)
Research into the extracardiac adverse effects of propafenone has focused on its interactions with various systems outside the heart.
Central Nervous System (CNS): Dizziness is one of the most frequently reported adverse effects. hres.ca Other CNS effects noted in clinical trials include unusual taste, blurred vision, and ataxia. rxlist.com The lipophilic nature of propafenone allows it to cross the blood-brain barrier, and its sodium channel blocking effects within the CNS are thought to contribute to these adverse events.
Gastrointestinal System: Nausea, vomiting, and constipation are common gastrointestinal side effects. nih.govnih.govfda.gov An unusual or metallic taste is also a frequently reported adverse reaction. nih.govnih.govfda.gov While the precise mechanisms are not fully elucidated, these effects are likely related to a combination of central and local effects on the gastrointestinal tract. Propafenone is metabolized in the liver, primarily by the cytochrome P450 system (CYP2D6). nih.gov Rare cases of propafenone-induced hepatotoxicity, both hepatocellular and cholestatic, have been reported, which are thought to be idiosyncratic reactions. nih.govnih.gov
Table 2: Common Extracardiac Adverse Reactions of this compound in Clinical Trials
| System | Adverse Reaction |
|---|---|
| Central Nervous System | Dizziness, Unusual Taste, Blurred Vision |
Hepatic Dysfunction and Hepatotoxicity Mechanisms
This compound is primarily metabolized in the liver, making hepatic function a critical factor in its disposition and elimination kinetics. Research has shown that both the systemic clearance and bioavailability of propafenone are sensitive to variations in liver function nih.gov. In individuals with moderate to severe liver disease, such as cirrhosis, the absorption and disposition of propafenone are significantly affected nih.gov.
Hepatotoxicity associated with propafenone, though uncommon, has been documented in research literature. nih.govresearchgate.net Clinical presentation of propafenone-induced liver injury can be cholestatic, hepatocellular, or mixed nih.govresearchgate.netnih.gov. The latency period for the onset of symptoms typically ranges from two to eight weeks after initiation of the compound. nih.govnih.gov Jaundice is a common presenting symptom in reported cases. nih.govnih.gov
The mechanism underlying propafenone-induced liver injury is not fully understood. nih.gov It is extensively metabolized by the cytochrome P450 system, particularly CYP2D6, which makes it susceptible to drug-drug interactions. nih.gov While cases of acute cholestatic hepatitis have been reported, propafenone has not been linked to acute liver failure or chronic liver injury. nih.govresearchgate.net Upon discontinuation of propafenone, clinical and biochemical recovery is generally observed. nih.govnih.gov
Table 1: Research Findings on Propafenone-Induced Hepatic Dysfunction
| Study Parameter | Observation | Citation |
|---|---|---|
| Mechanism of Injury | Unknown; extensive metabolism by hepatic cytochrome P450 system (CYP2D6). | nih.gov |
| Clinical Presentation | Cholestatic, hepatocellular, or mixed pattern of liver injury. | nih.govresearchgate.netnih.gov |
| Common Symptoms | Jaundice and pruritus. | nih.gov |
| Latency Period | Typically 2 to 8 weeks after initiation. | nih.govnih.gov |
| Outcome | Generally resolves upon discontinuation of the compound; not linked to acute liver failure. | nih.govnih.gov |
Hematologic Abnormalities (Agranulocytosis, Granulocytopenia)
Research has identified a potential for this compound to induce serious hematologic abnormalities, specifically agranulocytosis and granulocytopenia. Agranulocytosis is a condition characterized by a severe deficiency of granulocytes, a type of white blood cell, which significantly increases the risk of infection. webmd.comresearchgate.net
Cases of agranulocytosis associated with propafenone use have been reported. nih.gov The onset of agranulocytosis generally occurs within the first two months of therapy. fda.gov Discontinuation of propafenone typically leads to the normalization of white blood cell counts within approximately 14 days. fda.gov One German report from 1982 described a case of profound but reversible granulocytopenia. nih.govdocumentsdelivered.com The reporting rate of agranulocytosis is estimated to be approximately one case per 10,000 propafenone prescriptions per year, though this may be an underestimation of the true incidence. nih.gov
Table 2: Research Data on Propafenone-Associated Hematologic Abnormalities
| Adverse Effect | Key Research Findings | Citation |
|---|---|---|
| Agranulocytosis | Reported cases identified, with onset typically within the first 2 months of therapy. | nih.govfda.gov |
| Granulocytopenia | A case of profound but reversible granulocytopenia was reported in 1982. | nih.govdocumentsdelivered.com |
| Incidence | Estimated reporting rate of agranulocytosis is approximately 1 case per 10,000 prescriptions per year. | nih.gov |
| Recovery | White blood cell counts usually normalize within 14 days after discontinuation. | fda.gov |
Bronchospasm and Respiratory Effects
This compound possesses beta-adrenergic blocking properties, which can lead to respiratory effects, particularly in susceptible individuals. nih.govresearchgate.net Research indicates that propafenone should be used with caution in patients with asthma. nih.gov Studies have shown that propafenone can increase airway reactivity, which can be a precursor to bronchospasm. nih.govpatsnap.com
In a study involving patients with mild intermittent asthma, high doses of propafenone were found to significantly decrease the mean provocative dose of methacholine (B1211447) required to reduce FEV1 by 20% (PD20), indicating increased airway hyperresponsiveness. nih.gov While standard pulmonary function tests like FVC, FEV1, and FEF25-75% did not show significant changes, bronchial provocation tests proved to be a more sensitive measure of the asthmogenicity of the compound. nih.gov These findings suggest a potential for propafenone to induce bronchospasm, a narrowing of the airways that can cause breathing difficulties. patsnap.commayoclinic.org
Central Nervous System Effects (e.g., Visual Hallucinations, Sleep Disturbances, Depression, Delirium, Paranoia)
A range of central nervous system (CNS) effects have been reported in association with this compound in research contexts. Dizziness is the most commonly reported CNS adverse effect. nih.gov
Visual hallucinations have been documented, although they are considered a rare side effect. indexacademicdocs.orgdergipark.org.tr In one case report, a patient experienced visual hallucinations that lasted for 24 hours after oral administration of propafenone. indexacademicdocs.orgdergipark.org.tr These hallucinations resolved without any lasting consequences. indexacademicdocs.orgdergipark.org.tr
Sleep disturbances, including insomnia, have been noted, with an occurrence rate of 1-2% in some patient populations. acc.org Other reported CNS effects include anxiety and, less frequently, confusion, depression, and psychosis/mania. drugs.commedicinenet.com Ataxia, a lack of voluntary coordination of muscle movements, has also been described in some case reports. nih.gov
Table 3: Documented Central Nervous System Effects of Propafenone
| CNS Effect | Research Observations | Citation |
|---|---|---|
| Visual Hallucinations | Rare, but documented cases of transient visual hallucinations. | indexacademicdocs.orgdergipark.org.tr |
| Sleep Disturbances | Insomnia reported in 1-2% of patients in some studies. | acc.org |
| Depression | Reported as a potential psychiatric side effect. | drugs.com |
| Delirium/Confusion | Less frequently reported, but noted in clinical experience. | drugs.commedicinenet.com |
| Paranoia/Psychosis | Infrequently reported potential adverse effects. | medicinenet.com |
| Dizziness | Most common CNS adverse effect. | nih.gov |
| Ataxia | Reported in some case studies. | nih.gov |
Gastrointestinal Disturbances (e.g., Nausea, Vomiting, Constipation)
Gastrointestinal (GI) disturbances are among the more frequently reported adverse effects of this compound in research settings. The most common of these are nausea, vomiting, and constipation. nih.govnih.gov These effects appear to be dose-related. nih.gov
In clinical trials involving patients with ventricular arrhythmia, nausea and/or vomiting and constipation were among the most common reactions reported more frequently with propafenone than with a placebo. nih.gov Other GI disturbances noted in research include abdominal discomfort and anorexia. nih.gov In some cases, these GI side effects can be significant enough to impact a patient's nutritional intake. patsnap.com
Ocular Effects (e.g., Blurred Vision)
Blurred vision is a commonly reported ocular side effect associated with this compound. nih.govdrugs.com This effect is often considered to be dose-related. nih.gov In addition to blurred vision, other, less frequent ocular effects have been noted in research literature. These include eye irritation and abnormal vision. drugs.commedicinenet.com In one case report, a patient experienced blurred vision and diplopia (double vision) following administration of propafenone. dergipark.org.tr
Unusual Taste (Dysgeusia)
An unusual or altered sense of taste, known as dysgeusia, is a frequently reported adverse effect of this compound. nih.govnih.gov This side effect is often described as a metallic taste. researchgate.net Like several other adverse effects of propafenone, dysgeusia appears to be dose-related. nih.gov It is one of the most common non-cardiac side effects reported in clinical trials. dergipark.org.tr
Drug Interactions and Polypharmacy Considerations in Research
Cytochrome P450 Enzyme Inhibition and Induction
Propafenone (B51707) is metabolized in the liver by multiple CYP isoenzymes, principally CYP2D6, CYP3A4, and CYP1A2. nih.govnih.gov Genetic variations in these enzymes can lead to significant inter-individual differences in propafenone plasma concentrations. nih.govg-standaard.nl For instance, approximately 6% of Caucasians in the United States are deficient in CYP2D6 activity, classifying them as "poor metabolizers". nih.govnih.gov
The co-administration of drugs that inhibit or induce the activity of these enzymes can markedly alter propafenone's pharmacokinetic profile.
CYP2D6 Inhibitors: Potent inhibitors of CYP2D6 can significantly increase propafenone plasma levels. nih.gov Examples of such inhibitors include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine, as well as the antiarrhythmic agent quinidine (B1679956). nih.govdroracle.ai In fact, even small doses of quinidine can effectively inhibit the CYP2D6 metabolic pathway, converting a patient into a "slow metabolizer" phenotype. drugs.com
CYP3A4 Inhibitors: Drugs that inhibit CYP3A4 can also lead to elevated propafenone concentrations. nih.gov Notable inhibitors include ketoconazole, erythromycin, and saquinavir. nih.govnih.gov Grapefruit juice is also a known inhibitor of CYP3A4 and can increase systemic exposure to propafenone. nih.govdrugs.com
CYP1A2 Inhibitors/Inducers: The metabolism of propafenone is also influenced by CYP1A2 activity. nih.gov Amiodarone (B1667116) can inhibit this enzyme. nih.govnih.gov Conversely, inducers of CYP1A2, such as tobacco smoke, may decrease plasma concentrations of propafenone. nih.govnih.gov Research has shown that propafenone itself can act as a competitive inhibitor of CYP1A2, affecting the clearance of other drugs metabolized by this pathway, such as caffeine. nih.gov
The simultaneous use of both a CYP2D6 inhibitor and a CYP3A4 inhibitor with propafenone is particularly hazardous and should be avoided due to the high risk of significantly increased propafenone concentrations. nih.govnih.govdrugs.com
Inhibition of CYP2D6, CYP3A4, or CYP1A2 leads to increased plasma concentrations of the parent propafenone compound. nih.gov This is particularly significant for individuals who are already poor metabolizers of CYP2D6, as they rely more heavily on the other metabolic pathways. nih.gov
Propafenone has two primary active metabolites: 5-hydroxypropafenone (B19502), formed by CYP2D6, and norpropafenone, formed by CYP3A4 and CYP1A2. nih.gov When CYP2D6 is inhibited, the formation of 5-hydroxypropafenone is reduced. drugs.com For example, co-administration of quinidine with propafenone in extensive metabolizers led to a doubling of steady-state plasma concentrations of propafenone and a 50% decrease in 5-OH-propafenone levels. drugs.com
Increased exposure to propafenone can potentiate its pharmacological effects, including the risk of proarrhythmia and exaggerated beta-adrenergic blocking activity. nih.govnih.gov
| Enzyme | Interacting Substance | Effect on Propafenone |
| CYP2D6 | Quinidine, Fluoxetine, Paroxetine | Inhibition, leading to increased propafenone plasma concentrations |
| CYP3A4 | Ketoconazole, Erythromycin, Saquinavir, Grapefruit Juice | Inhibition, leading to increased propafenone plasma concentrations |
| CYP1A2 | Amiodarone | Inhibition, leading to increased propafenone plasma concentrations |
| CYP1A2 | Tobacco Smoke | Induction, potentially leading to decreased propafenone plasma concentrations |
Interactions with Other Antiarrhythmic Agents (e.g., Quinidine, Amiodarone, Flecainide)
The concomitant use of propafenone with other antiarrhythmic drugs requires careful consideration due to the potential for additive pharmacodynamic and pharmacokinetic interactions.
Quinidine: As a potent CYP2D6 inhibitor, quinidine significantly increases propafenone plasma concentrations. drugs.com The concomitant use of propafenone and quinidine is generally not recommended. droracle.aidrugs.com
Amiodarone: The combination of propafenone and amiodarone can affect cardiac conduction and repolarization and is not recommended. drugs.com Amiodarone can inhibit CYP1A2, potentially increasing propafenone levels. nih.govnih.gov There is also a risk of additive effects on the QT interval, which can increase the risk of ventricular arrhythmias. drugs.comnih.gov Using these two drugs together may increase the risk of an irregular heart rhythm. drugs.com
Flecainide (B1672765): Both propafenone and flecainide are class IC antiarrhythmic agents. nih.govnih.gov While studies have compared their efficacy, data on their direct interaction is limited. nih.govviamedica.plresearchgate.netuzh.ch However, given their similar mechanism of action, there is a potential for additive proarrhythmic effects. nih.gov
Interactions with Anticoagulants
A clinically significant interaction has been observed between propafenone and warfarin (B611796).
Warfarin: The concurrent administration of propafenone and warfarin can lead to an enhanced anticoagulant effect. nih.govjkshp.or.kr In healthy volunteers, propafenone increased steady-state warfarin plasma concentrations by 39% and prolonged the prothrombin time. drugs.comnih.gov This is thought to be due to the inhibition of warfarin metabolism by propafenone. nih.gov
Interactions with Calcium Channel Blockers
The combination of propafenone with calcium channel blockers may lead to additive effects on heart rate and conduction. droracle.ai Caution is advised when combining propafenone with calcium channel blockers like diltiazem, as there is a potential for significant drug-drug interactions, particularly in individuals who are poor metabolizers of CYP enzymes. nih.gov Propafenone itself can exhibit a weak calcium antagonist effect at very high concentrations, although this is not thought to contribute to its primary antiarrhythmic efficacy. drugs.comdrugbank.com
Drug-Drug and Gene-Drug Interactions and Clinical Outcomes
Propafenone hydrochloride's clinical efficacy and safety are significantly influenced by its interactions with other drugs and by the genetic makeup of the individual, primarily concerning the enzymes responsible for its metabolism. These interactions can alter the drug's plasma concentration, leading to either decreased therapeutic effect or an increased risk of adverse events, including proarrhythmia.
Drug-Drug Interactions
Propafenone is a substrate for and an inhibitor of several cytochrome P450 (CYP) enzymes, which is the primary mechanism for many of its drug-drug interactions. The most clinically significant interactions involve inhibitors and inducers of CYP2D6, CYP3A4, and CYP1A2, as well as drugs that have additive pharmacodynamic effects.
One of the most well-documented interactions is with digoxin (B3395198) . Propafenone can significantly increase serum digoxin concentrations. nih.govnih.gov This is believed to be due to the inhibition of P-glycoprotein, a transport protein involved in the elimination of digoxin. nih.govempathia.ai Studies have shown that co-administration of propafenone and digoxin can lead to a 60% to 270% increase in steady-state digoxin exposure, necessitating a reduction in digoxin dosage and close monitoring of plasma levels to avoid toxicity. drugs.comdrugs.comdroracle.ai Clinical outcomes of this interaction can include an increased risk of digoxin toxicity, manifesting as cardiac arrhythmias, gastrointestinal issues, and neurological symptoms. empathia.aidrugs.com
Another critical interaction occurs with the anticoagulant warfarin . Propafenone can enhance the anticoagulant effect of warfarin by reducing its clearance, which leads to an average 38% increase in steady-state plasma warfarin concentrations. nih.gov This interaction necessitates more frequent monitoring of prothrombin times and potential dose adjustments for warfarin to prevent bleeding complications. droracle.aijkshp.or.kr The mechanism is thought to involve inhibition of CYP2C9, the primary enzyme responsible for warfarin metabolism. nih.gov
Co-administration with beta-blockers , such as metoprolol (B1676517) and propranolol (B1214883), can result in increased plasma concentrations of the beta-blocker. droracle.ai This is because both propafenone and many beta-blockers are metabolized by CYP2D6, and propafenone acts as an inhibitor of this enzyme. nih.govresearchgate.net This interaction can lead to enhanced beta-blockade effects, such as bradycardia and hypotension. droracle.airesearchgate.net
Drugs that are potent inhibitors of CYP2D6 (e.g., desipramine, paroxetine, sertraline) or CYP3A4 (e.g., ketoconazole, erythromycin, saquinavir) can increase plasma levels of propafenone. drugs.comrxlist.com The protease inhibitor ritonavir , a strong inhibitor of both CYP2D6 and CYP3A4, is contraindicated for concurrent use with propafenone due to the significant risk of increased propafenone concentrations and life-threatening arrhythmias. medscape.compgkb.org Similarly, the combination of nirmatrelvir (B3392351) and ritonavir, used for COVID-19, is contraindicated with propafenone. ecrjournal.com
The use of propafenone with other drugs that prolong the QT interval, such as certain antiarrhythmics (Class IA and III), phenothiazines, and tricyclic antidepressants, should be avoided as it can increase the risk of proarrhythmic events like torsade de pointes. drugs.comdroracle.ai
The following table summarizes key drug-drug interactions with this compound based on research findings:
Gene-Drug Interactions
The metabolism of propafenone is significantly influenced by genetic polymorphisms in the CYP2D6 gene. nih.govmdpi.com This enzyme is responsible for the 5-hydroxylation of propafenone to its active metabolite, 5-hydroxypropafenone. nih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor Metabolizers (PMs): These individuals have two non-functional CYP2D6 alleles. They exhibit significantly higher plasma concentrations of propafenone and a longer elimination half-life compared to extensive metabolizers. mdpi.combohrium.com Approximately 6% of Caucasians are CYP2D6 poor metabolizers. rxlist.comnih.gov
Intermediate Metabolizers (IMs): These individuals have one reduced-function and one non-functional allele, or two reduced-function alleles.
Extensive Metabolizers (EMs): This is the "normal" phenotype, with two functional CYP2D6 alleles.
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity.
Research has shown a clear link between CYP2D6 genotype and clinical outcomes. Poor metabolizers are at a higher risk of adverse events due to increased propafenone exposure. nih.gov One retrospective analysis in a pediatric and young adult population found an inverse correlation between the total number of adverse events and the CYP2D6 activity score. nih.gov
The Dutch Pharmacogenetics Working Group (DPWG) has issued recommendations based on CYP2D6 genotype, suggesting a 70% dose reduction for poor metabolizers, along with ECG and plasma concentration monitoring. clinpgx.org For intermediate and ultrarapid metabolizers, they recommend either selecting an alternative drug or adjusting the dose based on plasma concentrations and clinical monitoring. clinpgx.org
Furthermore, the FDA warns that the combination of CYP3A4 inhibition in a patient who is a CYP2D6 poor metabolizer or is concurrently taking a CYP2D6 inhibitor can significantly increase propafenone concentrations, thereby elevating the risk of proarrhythmia and other adverse events. nih.govnih.gov Therefore, the simultaneous use of propafenone with both a CYP2D6 inhibitor and a CYP3A4 inhibitor should be avoided. drugs.compgkb.org
The following table summarizes the impact of CYP2D6 phenotype on this compound therapy:
Advanced Research Methodologies and Future Directions
Pharmacogenomic Studies and Personalized Medicine Approaches
The metabolism of propafenone (B51707) is significantly influenced by genetic variations, primarily within the cytochrome P450 2D6 (CYP2D6) gene. This has paved the way for pharmacogenomic studies aimed at personalizing treatment to enhance efficacy. Propafenone is metabolized into two active metabolites: 5-hydroxypropafenone (B19502), via CYP2D6, and norpropafenone, through the actions of CYP3A4 and CYP1A2.
Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity. Consequently, they metabolize propafenone slowly, leading to higher plasma concentrations of the parent drug and minimal formation of the 5-hydroxy metabolite. This can increase the risk of adverse events. For these patients, some guidelines recommend a dose reduction of up to 70% of the standard dose.
Intermediate Metabolizers (IMs): This group exhibits decreased CYP2D6 activity.
Extensive (Normal) Metabolizers (EMs): These individuals have normal CYP2D6 function.
Ultrarapid Metabolizers (UMs): Characterized by increased CYP2D6 activity, these patients may metabolize the drug too quickly, potentially reducing its efficacy. For IMs and UMs, recommendations often include monitoring plasma concentrations or selecting an alternative drug.
Studies have demonstrated a clear correlation between these metabolizer phenotypes and the pharmacokinetic profile of propafenone. A meta-analysis revealed significant differences in key pharmacokinetic parameters between poor and extensive metabolizers.
Table 1: Comparison of Propafenone Pharmacokinetic Parameters by CYP2D6 Phenotype (300 mg dose)
| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Difference (PM vs. EM) |
|---|---|---|---|
| AUC (µg·h/mL) | 15.9 | 6.6 | 2.4-fold higher |
| Cmax (µg/mL) | 1.10 | 0.10 | 11.2-fold higher |
| t1/2 (h) | 12.8 | 2.7 | 4.7-fold higher |
Data sourced from a 2022 meta-analysis.
This growing body of evidence supports the potential benefit of CYP2D6 phenotyping or genotyping before initiating propafenone therapy to guide dosing, thereby personalizing treatment to the individual's genetic makeup.
Structure-Activity Relationship (SAR) and Analogue Development
Research into the structure-activity relationship (SAR) of propafenone has led to the development of new analogues with modified properties. These studies aim to enhance therapeutic effects or explore new applications.
One area of focus has been on the interaction of propafenone analogues with P-glycoprotein (P-gp), an efflux pump that affects drug distribution. Studies have shown that lipophilicity and hydrogen bond acceptor strength are key determinants of the P-gp inhibitory activity of these compounds. For instance, introducing substituents like hydroxy and methoxy (B1213986) groups at specific positions can increase the analogue's affinity for P-gp by forming hydrogen bonds with amino acid residues like Tyr310.
Another research avenue involves modifying propafenone to alter its effects on various cardiac ion channels. Recent studies have explored analogues for their ability to act as openers for the inward rectifier potassium channel (Kir2.1). One such analogue, GPV0057, demonstrated a strong capacity to increase the outward component of the IK1 current, which is generated by Kir2.1 channels, with fewer off-target effects on other channels compared to the parent compound. This makes it a candidate for addressing conditions associated with deficient IK1 current.
A comparative study of a new analogue, diprafenone, found it to be effective in treating ventricular arrhythmias, with a strong effect on AV-nodal and ventricular conduction intervals.
Novel Formulations and Delivery Systems Research
To improve patient compliance and optimize drug release profiles, significant research has been dedicated to developing novel formulations of propafenone hydrochloride.
Key developments include:
Sustained-Release (SR) Pellets: An extrusion-spheronization method has been used to create sustained-release pellets. These formulations exhibit a slower, more controlled release of the drug compared to immediate-release tablets. In vitro studies showed that while over 90% of the drug was released from tablets within the first hour, only 30% was released from the pellets in the first two hours.
Extended-Release Mini-Tablets: The development of extended-release mini-tablets in a capsule form aims to provide a multiple-unit dosage form. This approach can mitigate the effects of food on plasma concentration and bioavailability that are sometimes observed with single-unit dosage forms. These formulations often use release-retarding agents like Hydroxypropylmethylcellulose.
Orally Fast-Dissolving Tablets (OFDTs): To address issues like bitter taste and to provide a more rapid onset of action, researchers have developed OFDTs. These tablets are designed to disintegrate quickly in the oral cavity. Studies have shown that these formulations, often containing superdisintegrants like crospovidone and croscarmellose sodium, achieve a significantly faster dissolution rate than conventional marketed tablets, with over 70% of the drug dissolving within the first 10 minutes.
Extemporaneously Compounded Oral Suspension: For pediatric use, where flexible dosing is essential, a stable oral suspension (10 mg/mL) has been formulated. A study found that a suspension prepared from commercial tablets and a 1:1 mixture of Ora-Plus and Ora-Sweet was physically and chemically stable for at least 90 days at both room temperature and under refrigeration.
Table 2: Overview of Novel this compound Formulations
| Formulation Type | Key Feature | Primary Research Goal |
|---|---|---|
| Sustained-Release Pellets | Slow, controlled drug release | Reduce dosing frequency, maintain steady plasma levels |
| Extended-Release Mini-Tablets | Multiple-unit dosage form | Minimize food effect, improve release consistency |
| Fast-Dissolving Tablets (OFDTs) | Rapid oral disintegration | Improve patient compliance, faster onset of action |
| Oral Suspension | Liquid, flexible dosing | Enable accurate dosing for pediatric patients |
Computational Modeling and Simulation in Electrophysiology
Computational modeling has become an invaluable tool for investigating the electrophysiological effects of propafenone at a cellular level. These simulations allow researchers to understand the complex interactions between the drug and cardiac ion channels.
A key focus of this research is propafenone's use-dependent block of cardiac sodium channels. Mathematical models, such as the Clancy-Rudy model, have been adapted to simulate this interaction. Through iterative computer simulations, researchers can fit model parameters to experimental data to elucidate the kinetics of the drug-receptor reaction.
These models have provided several key insights:
The biphasic development of the sodium channel block is consistent with rapid drug binding to the fast-inactivated state and slower binding to the intermediate inactivated state.
The accumulation of blocked channels in a slow inactivated state is responsible for the use-dependent effects of the drug.
Simulations incorporating the propafenone model into a virtual ventricular cell can predict the drug's antiarrhythmic effects, such as the effective suppression of premature excitations while leaving regular action potentials largely unaffected.
Simulations have also been used to compare the multi-channel pharmacological effects of propafenone with other antiarrhythmic drugs, helping to predict their relative efficacy under different pathological conditions.
Biomarker Discovery for Efficacy and Safety Prediction
Beyond the well-established role of CYP2D6 genotype, research is ongoing to identify other biomarkers that can predict a patient's response to propafenone and their risk of adverse events. The goal is to move beyond a "one-size-fits-all" approach and further refine personalized treatment strategies.
Current areas of investigation include:
Inflammatory Markers: One study investigated the impact of biomarkers like high-sensitivity C-reactive protein (hsCRP) on the success of converting atrial fibrillation to sinus rhythm. The findings suggested that patients with higher hsCRP levels had a lower rate of successful conversion.
Anatomical and Clinical Predictors: The same study also identified a larger left atrial diameter as a predictor of failed conversion. In another study, a longer duration of a persistent atrial fibrillation episode and a more prominent basal pulse deficit were associated with a lower likelihood of sinus rhythm restoration with propafenone.
Genetic Markers: While CYP2D6 is the primary genetic marker, the search for other genetic variants that might influence propafenone's pharmacodynamics or a patient's susceptibility to proarrhythmia is an active area of research.
Serum Drug Levels: Although not a predictive biomarker in the traditional sense, monitoring propafenone serum levels can be a reactive tool to identify potential toxicity. One case report noted a serum level of 2.8 mcg/mL in a patient experiencing toxic effects.
The discovery and validation of new biomarkers are critical for improving patient selection and monitoring, ultimately enhancing both the efficacy and safety of propafenone therapy.
Long-Term Outcome Studies and Real-World Evidence Generation
Evaluating the long-term efficacy and persistence of propafenone therapy is essential for understanding its clinical utility. Several studies have provided real-world evidence on its use, primarily for the prevention of recurrent atrial fibrillation (AF).
A retrospective study with a mean follow-up of 30 months found that 38% of patients with recurrent AF remained on propafenone with complete or partial control of their arrhythmia. Another study reported that in patients with refractory symptomatic atrial fibrillation or flutter, the actuarial estimate for remaining free of symptomatic recurrences was 40% at 6 months.
A larger multicenter study following 480 patients for a mean of 14.4 months for supraventricular tachyarrhythmias found that while 60% of patients discontinued (B1498344) the therapy, only 15% did so because of an adverse drug reaction. A more recent real-world study of 74 patients on long-term propafenone therapy for AF found a clinical efficacy rate of approximately 52%.
Table 3: Summary of Selected Long-Term Propafenone Efficacy Studies
| Study Focus | Follow-up Duration | Key Efficacy Finding | Reference |
|---|---|---|---|
| Recurrent Atrial Fibrillation | 30 +/- 1.7 months | 38% of patients remained on therapy with arrhythmia control. | |
| Refractory Atrial Fibrillation/Flutter | 6 months | 40% of patients were free of symptomatic recurrence. | |
| Paroxysmal or Persistent AF | Median 210 days (for discontinued therapy) | Clinical efficacy was observed in 52% of patients. |
These studies indicate that while propafenone can be effective for long-term prevention of arrhythmias in a subset of patients, its efficacy may decrease over time, and a significant portion of patients discontinue therapy for various reasons, including lack of efficacy.
Pediatric Electrophysiology and Pharmacokinetics Research
The use of propafenone in children presents unique challenges and requires dedicated research into its electrophysiological effects and pharmacokinetic profile in this population.
The pharmacokinetics of propafenone in children can differ from adults. Interindividual differences in apparent clearance are significant, leading to a wide range of plasma concentrations. The formation of the active metabolite, 5-hydroxypropafenone, can also be variable. One study noted that this metabolite was undetectable in all pediatric patients receiving intravenous propafenone and in two neonates receiving it orally, suggesting developmental differences in metabolism.
Research in pediatric populations continues to be crucial for establishing optimal and safe use of propafenone in infants and children.
Geriatric Electrophysiology and Pharmacokinetics Research
The use of this compound in the geriatric population is approached with considerable caution, primarily due to the physiological changes associated with aging that can significantly alter the drug's pharmacokinetics and pharmacodynamics. While specific, extensive clinical trials focusing solely on the geriatric population are limited, existing research and clinical experience provide insights into how older adults respond to this antiarrhythmic agent. The consensus is that while age itself may not be an absolute contraindication, the increased prevalence of comorbidities, such as impaired hepatic and renal function, necessitates careful consideration and likely dosage adjustments. nih.govresearchgate.net
Electrophysiological Considerations in the Elderly
The aging heart undergoes several electrophysiological changes that can influence the effects of this compound. These age-related alterations include a potential for up- and down-regulation of specific ion channels and changes in intracellular calcium handling, which can create a substrate for cardiac arrhythmias. nih.gov As propafenone is a Class 1C antiarrhythmic that primarily works by blocking sodium channels to slow the conduction of electrical impulses, its effects can be more pronounced or unpredictable in the aging myocardium. medscape.comyoutube.commedicine.comdrugbank.com
Research suggests that elderly patients may exhibit an increased sensitivity to Class I antiarrhythmic drugs concerning their impact on sinus nodal function and electrical impulse conduction. nih.gov this compound has been shown to slow cardiac conduction, which can lead to dose-related prolongation of the PR interval and QRS complex. These effects must be closely monitored in older adults who may have pre-existing conduction system disease. drugs.com
Furthermore, propafenone possesses weak beta-blocking activity, which can be a concern in elderly patients who may be more susceptible to adverse effects like bronchospasm. nih.gov Clinical studies have noted that while propafenone can be effective in treating arrhythmias like atrial fibrillation and ventricular extrasystoles in older patients, careful dose selection is crucial to avoid adverse effects. nih.govnih.gov
Pharmacokinetic Profile in the Geriatric Population
The pharmacokinetics of many drugs, including this compound, are altered in the elderly. General age-related physiological changes include reductions in liver mass and blood flow, as well as a decline in renal function. nih.govscispace.com Since propafenone is extensively metabolized by the liver, primarily through the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2, any decline in hepatic function can lead to reduced clearance and an increased risk of drug accumulation. nih.govyoutube.commedicine.com
One of the most significant factors influencing propafenone's metabolism is the genetic polymorphism of the CYP2D6 enzyme. nih.gov Individuals can be classified as extensive or poor metabolizers. In poor metabolizers, who lack CYP2D6 activity, the metabolism of propafenone is significantly slower, leading to higher plasma concentrations of the parent drug. nih.gov This is particularly relevant in the geriatric population, as a standard dose in an elderly patient who is a poor metabolizer can lead to toxic concentrations and severe side effects, as highlighted in a case report of an elderly woman who experienced a fall and bradycardia. nih.gov
While comprehensive studies detailing specific pharmacokinetic parameters in the elderly are scarce, it is widely acknowledged that aging is associated with reduced clearance of many antiarrhythmic drugs, resulting in longer drug half-lives. nih.gov This necessitates a cautious approach to dosing, often described as "start low, go slow."
| Pharmacokinetic Parameter | General Age-Related Change | Implication for this compound |
|---|---|---|
| Absorption | Minimal clinically significant changes | Generally, no major dose adjustment is needed based on absorption alone. |
| Distribution | Changes in body composition (e.g., decreased total body water, increased body fat) | The volume of distribution may be altered, potentially affecting drug concentrations. |
| Metabolism | Reduced hepatic blood flow and liver mass; high prevalence of CYP2D6 poor metabolizer phenotype in some populations | Decreased clearance and increased plasma concentrations, leading to a higher risk of toxicity. Dosage reductions are often necessary. researchgate.net |
| Elimination | Decline in renal function | Although primarily metabolized by the liver, reduced renal function in the elderly can affect the elimination of metabolites. nih.gov |
Clinical Research Findings in Older Adults
A study focusing on ventricular extrasystoles in patients over 70 years of age found that propafenone was effective and well-tolerated. However, it was noted that increasing the dosage did not significantly improve anti-arrhythmic efficacy and was associated with more frequent side effects. A clear relationship between plasma concentrations and efficacy could not be established in this study. nih.gov
Another placebo-controlled study evaluated the use of a single oral loading dose of propafenone for recent-onset atrial fibrillation in a cohort that included patients older than 60 years. The study concluded that propafenone was effective in this selected elderly group and had a favorable safety profile. nih.gov These findings suggest that propafenone can be a viable therapeutic option in certain older patients, provided they are carefully selected and monitored.
| Study Focus | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Ventricular Extrasystoles | Patients >70 years of age | Effective at a standard dose; higher doses did not improve efficacy and increased side effects. No clear plasma concentration-efficacy relationship was found. | nih.gov |
| Recent-Onset Atrial Fibrillation | Patients >60 years of age | A single oral loading dose was effective and demonstrated a favorable safety profile in selected elderly subjects. | nih.gov |
Q & A
Q. How does this compound exert its antiarrhythmic effects at the molecular level?
- Methodological Answer : Propafenone is a class 1c sodium channel blocker, reducing the action potential upstroke velocity (negative dromotropic effect). It also weakly inhibits β-adrenergic receptors (class II effect). These dual mechanisms prolong refractory periods in the atria, ventricles, and accessory pathways (e.g., Wolff-Parkinson-White syndrome) .
Q. What experimental designs optimize sustained-release formulations of this compound?
- Methodological Answer : Central composite design (CCD) and response surface methodology (RSM) are employed to optimize formulations. Key factors include hydroxypropyl methylcellulose (HPMC) and lactose ratios, with cumulative release as the response variable. Validated models show <6% bias between predicted and observed release rates .
Q. How are pharmacokinetic parameters assessed in preclinical studies for propafenone formulations?
- Methodological Answer : Cross-over studies in animal models (e.g., dogs) compare bioavailability between formulations. Plasma concentrations are quantified via HPLC, and parameters (, , AUC) are analyzed using pharmacokinetic software (e.g., 3P87). Sustained-release capsules show delayed (6 h vs. 1.5 h for immediate-release) and comparable bioavailability (96.4%) .
Q. What regulatory standards govern this compound tablet quality?
- Methodological Answer : USP/JP standards require 96.0–104.0% labeled content. Tests include dissolution uniformity, loss on drying (<1.0%), and impurity profiling. Containers must be well-closed to prevent moisture absorption .
Advanced Research Questions
Q. How do stereochemical differences between propafenone enantiomers impact pharmacodynamics and metabolism?
- Methodological Answer :
- Pharmacodynamics : The S-enantiomer has stronger β-blocking activity, while both enantiomers equally inhibit sodium channels.
- Metabolism : CYP2D6 preferentially hydroxylates the R-enantiomer, leading to a higher S/R plasma ratio (1.7:1 at steady state). This stereoselectivity affects dosing in CYP2D6 poor metabolizers .
Q. How can stability-indicating methods resolve contradictions in degradation product identification?
- Methodological Answer : Conflicting degradation profiles are resolved using orthogonal techniques. For example, HPTLC identifies hydrolytic products, while GC-MS confirms structures (e.g., oxidized derivatives). Method validation per ICH Q2(R1) ensures specificity against co-eluting impurities .
Q. What Quality-by-Design (QbD) principles apply to this compound assay development?
- Methodological Answer :
- Critical Parameters : For HPTLC, solvent composition (methanol:ethyl acetate:triethylamine = 1.5:3.5:0.4) and detection wavelength (250 nm) are optimized via Ishikawa diagrams and principal component analysis.
- Robustness Testing : Variations in mobile phase volume (±5%) and saturation time (±2 min) are evaluated to ensure method reliability .
Q. How do formulation variables influence the QTc interval prolongation risk in clinical studies?
- Methodological Answer : Extended-release capsules (225–425 mg twice daily) show dose-dependent QTc changes:
| Dose | % Patients with >20% QTc Increase |
|---|---|
| 225 mg | 1% |
| 325 mg | 5% |
| 425 mg | 2% |
| Immediate-release formulations may require stricter ECG monitoring due to higher . |
Q. What strategies reconcile discrepancies in bioavailability data between immediate- and sustained-release formulations?
- Methodological Answer :
Differences arise from first-pass metabolism: sustained-release formulations undergo prolonged hepatic exposure, increasing 5-hydroxypropafenone (active metabolite) levels by 20–25%. Bioequivalence studies must adjust for metabolite contributions using AUC ratios and nonlinear mixed-effects modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
